Product packaging for ICI 211965(Cat. No.:CAS No. 129424-08-4)

ICI 211965

Cat. No.: B1674351
CAS No.: 129424-08-4
M. Wt: 389.5 g/mol
InChI Key: XYRDHZXSQUWVCD-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO2S B1674351 ICI 211965 CAS No. 129424-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-methoxy-1-[3-(naphthalen-2-ylmethoxy)phenyl]propyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2S/c1-3-24(26-2,23-25-13-14-28-23)21-9-6-10-22(16-21)27-17-18-11-12-19-7-4-5-8-20(19)15-18/h4-16H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDHZXSQUWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)(C4=NC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926402
Record name 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129424-08-4
Record name 2-[1-Methoxy-1-[3-(2-naphthalenylmethoxy)phenyl]propyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129424-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICI 211965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129424084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 211965 (PD 123319)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 211965, also widely known as PD 123319, is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional antagonism, and its role in modulating downstream signaling pathways. Quantitative data from key experimental findings are summarized, and detailed methodologies for the cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, Angiotensin II (Ang II), mediates its diverse physiological effects through two main receptor subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the AT1 receptor is known to mediate the majority of the well-characterized effects of Ang II, such as vasoconstriction, aldosterone secretion, and cellular growth, the AT2 receptor often exerts counter-regulatory effects. This compound (PD 123319) has been instrumental as a pharmacological tool to elucidate the specific functions of the AT2 receptor. This guide delves into the core mechanism of action of this selective antagonist.

Ligand Binding and Receptor Selectivity

This compound (PD 123319) exhibits a high affinity and remarkable selectivity for the AT2 receptor over the AT1 receptor. This selectivity is crucial for its utility in isolating and studying AT2 receptor-mediated effects.

Binding Affinity Data

Quantitative analysis of the binding of this compound (PD 123319) to AT1 and AT2 receptors has been determined through competitive radioligand binding assays. The data consistently demonstrate its high affinity for the AT2 receptor and significantly lower affinity for the AT1 receptor.

CompoundReceptorParameterValueReference
PD 123319AT2IC5034 nM[1]
PD 123319AT2Ki≈ 12 nM
PD 123319AT1Selectivity~10,000-fold vs. AT1
Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound (PD 123319) is typically determined using a competitive radioligand binding assay with membranes prepared from cells or tissues expressing angiotensin receptors.

  • Materials:

    • Cell membranes expressing either AT1 or AT2 receptors.

    • Radioligand: 125I-[Sar1, Ile8]AngII.

    • Unlabeled competitor: this compound (PD 123319) at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

    • Glass fiber filters.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound (PD 123319).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Angiotensin II.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.

    • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing AT1 or AT2 Receptors) incubation Incubate Components to Equilibrium prep->incubation radioligand Radioligand (125I-[Sar1, Ile8]AngII) radioligand->incubation competitor This compound (PD 123319) (Varying Concentrations) competitor->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Gamma Counting (Quantify Bound Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Fig. 1: Workflow for a competitive radioligand binding assay.

Functional Antagonism

Schild Analysis for Determining pA2

A Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist, with the pA2 value being the negative logarithm of the KB. This value represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocol: Schild Analysis

A functional assay is performed using a tissue or cell system that exhibits a measurable response to an AT2 receptor agonist.

  • Materials:

    • Isolated tissue preparation (e.g., vascular smooth muscle) or cell line expressing functional AT2 receptors.

    • AT2 receptor agonist (e.g., Angiotensin II in the presence of an AT1 receptor blocker, or a selective AT2 agonist).

    • This compound (PD 123319) at various concentrations.

    • Physiological salt solution or cell culture medium.

  • Procedure:

    • A cumulative concentration-response curve to the AT2 agonist is generated in the absence of the antagonist.

    • The tissue or cells are then incubated with a fixed concentration of this compound (PD 123319) until equilibrium is reached.

    • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

    • This process is repeated for several different concentrations of the antagonist.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the regression line. A slope of unity is indicative of competitive antagonism.

G cluster_1 Schild Analysis Workflow agonist_curve Generate Agonist Concentration-Response Curve antagonist_incubation Incubate with Fixed Concentration of this compound agonist_curve->antagonist_incubation agonist_curve_antagonist Generate Agonist Curve in Presence of Antagonist antagonist_incubation->agonist_curve_antagonist repeat_concentrations Repeat for Multiple Antagonist Concentrations agonist_curve_antagonist->repeat_concentrations dose_ratio Calculate Dose Ratios repeat_concentrations->dose_ratio schild_plot Construct Schild Plot dose_ratio->schild_plot pA2_determination Determine pA2 Value schild_plot->pA2_determination

Fig. 2: Workflow for performing a Schild analysis.

Downstream Signaling Pathways

The mechanism of action of this compound (PD 123319) is defined by its ability to block the downstream signaling cascades initiated by AT2 receptor activation. AT2 receptor signaling is complex and often counteracts the pathways activated by the AT1 receptor.

Major AT2 Receptor Signaling Pathways

Activation of the AT2 receptor is primarily coupled to G proteins of the Gi family. This leads to the activation of several key signaling pathways:

  • Activation of Phosphatases: The AT2 receptor stimulates various protein phosphatases, including SHP-1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate key signaling molecules in growth-promoting pathways, such as MAP kinases (e.g., ERK1/2), thereby mediating anti-proliferative and pro-apoptotic effects.

  • Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Pathway: AT2 receptor stimulation can lead to the production of nitric oxide (NO) and a subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This pathway contributes to vasodilation.

  • Phospholipase A2 Activation: The AT2 receptor can also activate phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can be further metabolized to various signaling molecules.

By blocking the AT2 receptor, this compound (PD 123319) prevents the activation of these downstream pathways.

G cluster_2 AT2 Receptor Signaling Pathways AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R ICI211965 This compound (PD 123319) ICI211965->AT2R Gi Gi Protein AT2R->Gi Phosphatases Phosphatases (SHP-1, PP2A) Gi->Phosphatases NO_cGMP NO-cGMP Pathway Gi->NO_cGMP PLA2 Phospholipase A2 Gi->PLA2 MAPK_inhibition MAPK Inhibition (Anti-proliferative) Phosphatases->MAPK_inhibition Vasodilation Vasodilation NO_cGMP->Vasodilation Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid

Fig. 3: Downstream signaling pathways of the AT2 receptor and the point of inhibition by this compound.
Modulation of Na+/H+ Exchange and Intracellular pH

While the direct effect of this compound (PD 123319) on the Na+/H+ exchanger and intracellular pH (pHi) is not extensively documented, Angiotensin II, acting through the AT1 receptor, is known to stimulate the Na+/H+ exchanger, leading to an increase in intracellular pH. Given the often opposing roles of AT1 and AT2 receptors, it is plausible that AT2 receptor signaling may have a modulatory effect on this process. However, further research is required to fully elucidate the specific role of AT2 receptor antagonism by this compound in regulating Na+/H+ exchange and intracellular pH.

Conclusion

This compound (PD 123319) is a highly selective and potent antagonist of the Angiotensin II Type 2 receptor. Its mechanism of action is centered on its ability to competitively block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting the activation of downstream signaling pathways that are largely counter-regulatory to AT1 receptor-mediated effects. These pathways include the activation of protein phosphatases, the nitric oxide-cGMP system, and phospholipase A2. The high selectivity of this compound makes it an invaluable tool for the pharmacological dissection of the physiological and pathophysiological roles of the AT2 receptor, contributing significantly to our understanding of the renin-angiotensin system. Further investigation into its effects on ion transport mechanisms, such as the Na+/H+ exchanger, will provide a more complete picture of its cellular actions.

References

A Technical Guide to ICI 211965: A Selective 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 211965, also known as ZM-211965, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data on its inhibitory activity, selectivity, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of anti-inflammatory therapeutics.

Introduction

The 5-lipoxygenase (5-LO) pathway is a key inflammatory cascade that leads to the production of leukotrienes from arachidonic acid.[1][2] 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[1] LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability. Given their pro-inflammatory roles, inhibition of the 5-LO pathway represents a promising therapeutic strategy for various inflammatory conditions.

This compound emerged from a series of methoxyalkyl thiazoles and was identified as a novel 5-LO inhibitor that is neither a redox agent nor an iron chelator.[3] Its mechanism of action is believed to involve a specific, enantioselective interaction with the 5-LO enzyme.[3] This guide summarizes the pivotal preclinical findings that characterize this compound as a significant tool for inflammation research.

Quantitative Data

The inhibitory potency and selectivity of this compound have been evaluated in a variety of in vitro and ex vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay SystemTargetIC50 ValueReference
Cell-free guinea pig 5-LO5-Lipoxygenase0.1 µM[3]
Zymosan-stimulated mouse peritoneal macrophagesLeukotriene C4 (LTC4) synthesis8.5 nM[4]
A23187-stimulated human whole bloodLeukotriene B4 (LTB4) synthesis0.45 µM[4]
A23187-stimulated rat whole bloodLeukotriene B4 (LTB4) synthesis0.5 µM[3]

Table 2: Ex Vivo Inhibitory Activity of this compound in Rats

Assay SystemTargetED50 ValueDosingReference
Lipopolysaccharide-stimulated bloodLeukotriene B4 (LTB4) synthesis10 mg/kgp.o.[4]

Table 3: Selectivity Profile of this compound

Enzyme/PathwayAssay SystemActivityReference
Cyclooxygenase (COX)Mouse macrophagesNo inhibition up to 50 µM[3]
Cyclooxygenase (COX)Human and rat whole bloodNo inhibition up to 100 µM[3]

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes.

5-Lipoxygenase_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO FLAP FLAP FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 ICI_211965 This compound ICI_211965->Five_LO LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTD4_LTE4 LTD4, LTE4 LTC4->LTD4_LTE4 Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability LTC4->Bronchoconstriction LTD4_LTE4->Bronchoconstriction

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Inhibition of LTC4 Synthesis

This diagram outlines the general workflow for assessing the in vitro inhibitory effect of this compound on leukotriene C4 (LTC4) synthesis in murine peritoneal macrophages.

In_Vitro_LTC4_Inhibition_Workflow start Start harvest_macrophages Harvest Murine Peritoneal Macrophages start->harvest_macrophages plate_cells Plate Macrophages in Culture Medium harvest_macrophages->plate_cells pre_incubate Pre-incubate with This compound or Vehicle plate_cells->pre_incubate stimulate Stimulate with Zymosan pre_incubate->stimulate incubate Incubate stimulate->incubate terminate_reaction Terminate Reaction (e.g., add cold ethanol) incubate->terminate_reaction extract_supernatant Extract Supernatant terminate_reaction->extract_supernatant quantify_ltc4 Quantify LTC4 (e.g., RIA or ELISA) extract_supernatant->quantify_ltc4 analyze_data Data Analysis (IC50 determination) quantify_ltc4->analyze_data end End analyze_data->end

Caption: Workflow for in vitro assessment of LTC4 synthesis inhibition.

Experimental Workflow: Ex Vivo Inhibition of LTB4 Synthesis in Rat Whole Blood

This diagram illustrates the workflow for determining the ex vivo inhibitory activity of this compound on LTB4 synthesis in rat whole blood following oral administration.

Ex_Vivo_LTB4_Inhibition_Workflow start Start administer_drug Administer this compound or Vehicle to Rats (p.o.) start->administer_drug collect_blood Collect Blood Samples at Timed Intervals administer_drug->collect_blood stimulate_blood Stimulate Blood with Calcium Ionophore A23187 collect_blood->stimulate_blood incubate Incubate stimulate_blood->incubate stop_reaction Stop Reaction (e.g., centrifugation) incubate->stop_reaction extract_plasma Extract Plasma stop_reaction->extract_plasma quantify_ltb4 Quantify LTB4 (e.g., RIA or ELISA) extract_plasma->quantify_ltb4 analyze_data Data Analysis (ED50 determination) quantify_ltb4->analyze_data end End analyze_data->end

Caption: Workflow for ex vivo assessment of LTB4 synthesis inhibition.

Experimental Protocols

In Vitro Inhibition of Leukotriene C4 (LTC4) Synthesis in Murine Peritoneal Macrophages

This protocol is based on the methods described for evaluating novel 5-LO inhibitors.[4]

Objective: To determine the in vitro potency of this compound in inhibiting LTC4 synthesis in zymosan-stimulated murine peritoneal macrophages.

Materials:

  • Male CFLP mice (20-25 g)

  • Brewer's thioglycollate medium

  • Hanks' balanced salt solution (HBSS)

  • RPMI 1640 medium

  • Zymosan A

  • This compound

  • Ethanol

  • LTC4 Radioimmunoassay (RIA) kit or Enzyme-linked immunosorbent assay (ELISA) kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Elicitation of Macrophages: Inject mice intraperitoneally with 1 ml of sterile Brewer's thioglycollate medium.

  • Macrophage Harvesting: Four days after injection, sacrifice the mice by cervical dislocation. Harvest the peritoneal macrophages by washing the peritoneal cavity with 10 ml of sterile HBSS.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in RPMI 1640 medium, and count the cells. Plate the macrophages at a density of 2 x 10^6 cells/ml in 24-well plates and incubate for 2 hours to allow for cell adherence.

  • Inhibitor Pre-incubation: Wash the plates with PBS to remove non-adherent cells. Add fresh RPMI 1640 medium containing various concentrations of this compound (dissolved in ethanol, final ethanol concentration ≤ 0.1%) or vehicle (ethanol) to the wells. Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add zymosan A (final concentration 1 mg/ml) to each well to stimulate LTC4 synthesis.

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Reaction Termination and Sample Collection: Terminate the reaction by placing the plates on ice and adding cold ethanol to a final concentration of 80%. Scrape the cells and transfer the contents of each well to microcentrifuge tubes.

  • Sample Processing: Centrifuge the tubes to pellet the cell debris. Collect the supernatant for LTC4 analysis.

  • LTC4 Quantification: Measure the concentration of LTC4 in the supernatants using a commercially available RIA or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTC4 synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Inhibition of Leukotriene B4 (LTB4) Synthesis in Rat Whole Blood

This protocol is adapted from methodologies used to assess the oral activity of 5-LO inhibitors.[3][4]

Objective: To determine the ex vivo potency (ED50) of orally administered this compound in inhibiting LTB4 synthesis in rat whole blood.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calcium ionophore A23187

  • Heparin

  • LTB4 RIA or ELISA kit

Procedure:

  • Drug Administration: Dose rats orally (p.o.) by gavage with either vehicle or a range of doses of this compound.

  • Blood Collection: At a specified time point after dosing (e.g., 1, 3, or 6 hours), collect blood samples from the rats via cardiac puncture or tail vein into heparinized tubes.

  • Stimulation of LTB4 Synthesis: Aliquot the whole blood into microcentrifuge tubes. Add calcium ionophore A23187 (final concentration, e.g., 10 µM) to stimulate LTB4 production.

  • Incubation: Incubate the blood samples at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by placing the tubes on ice and immediately centrifuging to separate the plasma.

  • Plasma Collection: Collect the plasma supernatant.

  • LTB4 Quantification: Measure the LTB4 concentration in the plasma samples using a commercially available RIA or ELISA kit.

  • Data Analysis: For each dose of this compound, calculate the percentage inhibition of LTB4 synthesis compared to the vehicle-treated control group. Determine the ED50 value, the dose required to produce 50% inhibition of LTB4 synthesis, by plotting the percentage inhibition against the drug dose.

Conclusion

This compound is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with demonstrated oral activity in preclinical models. Its ability to effectively block the production of pro-inflammatory leukotrienes without significantly affecting the cyclooxygenase pathway makes it a valuable pharmacological tool for investigating the role of 5-LO in various inflammatory processes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel anti-inflammatory agents targeting the 5-lipoxygenase pathway. Further investigation into the clinical potential of compounds with a similar mechanism of action is warranted.

References

antioxidant properties of ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the antioxidant properties of a compound designated as ICI 211965 has yielded no specific scientific literature or data under this identifier. The initial search results provided general information on the mechanisms of antioxidants, oxidative stress, and related pathologies, but did not contain any references to "this compound."

This suggests that "this compound" may be an internal, outdated, or incorrect designation for a chemical compound. Without specific studies or publications on this particular substance, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further investigation would require a correct and recognized chemical name or alternative identifier for the compound of interest. Researchers and drug development professionals seeking information on the antioxidant properties of a specific agent are advised to verify the compound's nomenclature and search for literature using its formal chemical name or other established identifiers.

The Genesis of a Blockbuster Antipsychotic: A Technical History of ICI 211965 (Quetiapine)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ICI 211965, later known as quetiapine and marketed under the brand name Seroquel. We will delve into the preclinical and clinical journey of this atypical antipsychotic, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological interactions and developmental pathway.

Discovery and Preclinical Development

Quetiapine (this compound) was developed by scientists at Imperial Chemical Industries (ICI) in the 1980s. The goal was to create a novel antipsychotic agent with an improved side-effect profile compared to existing typical antipsychotics, particularly a lower propensity for extrapyramidal symptoms (EPS).

In Vitro Pharmacology: Receptor Binding Profile

The initial characterization of this compound involved extensive in vitro radioligand binding assays to determine its affinity for various neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The binding affinities of quetiapine and its major active human metabolite, norquetiapine, are summarized in the tables below.

Table 1: Receptor Binding Affinities (Ki, nM) of Quetiapine

ReceptorKi (nM)
Dopamine Receptors
D1>1000
D2329 - 626
Serotonin Receptors
5-HT1A717
5-HT2A148
5-HT2C>1000
5-HT632
5-HT7273
Adrenergic Receptors
α17
α2226
Histamine Receptors
H11.6
Muscarinic Receptors
M1>1000
M3>1000
M5>1000

Table 2: Receptor Binding Affinities (Ki, nM) of Norquetiapine

ReceptorKi (nM)
Dopamine Receptors
D1457
D2421
Serotonin Receptors
5-HT1A55
5-HT2A30
5-HT2C12
5-HT68
5-HT719
Adrenergic Receptors
α118
α291
Histamine Receptors
H11.8
Muscarinic Receptors
M16
M312
M513
Norepinephrine Transporter (NET) 12
Experimental Protocols: In Vitro Assays

Objective: To determine the binding affinity (Ki) of quetiapine and norquetiapine for various G-protein coupled receptors.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest were cultured and harvested.

    • Cells were homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant was then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet was washed and resuspended in assay buffer. Protein concentration was determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay was typically performed in a 96-well plate format.

    • Each well contained:

      • Cell membrane preparation (a source of the target receptor).

      • A specific radioligand for the receptor of interest (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors) at a concentration near its Kd.

      • Varying concentrations of the unlabeled test compound (quetiapine or norquetiapine).

    • To determine non-specific binding, a separate set of wells included a high concentration of a known antagonist for the target receptor.

    • The plates were incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters were washed with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding was calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Preclinical Pharmacology

To assess the potential antipsychotic activity and side-effect profile of this compound, a battery of in vivo behavioral pharmacology studies were conducted in rodents.

Objective: To evaluate the potential antipsychotic activity of a test compound. This test is based on the observation that antipsychotic drugs selectively suppress a conditioned avoidance response at doses that do not impair the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is equipped to deliver a mild electric foot shock.

  • Procedure:

    • A rat or mouse was placed in one compartment of the shuttle box.

    • A conditioned stimulus (CS), such as a light or a tone, was presented for a short duration (e.g., 10 seconds).

    • Immediately following the CS, an unconditioned stimulus (US), a mild electric foot shock, was delivered through the floor of the compartment.

    • The animal could avoid the shock by moving to the other compartment during the CS presentation (an avoidance response).

    • If the animal did not move during the CS, the shock was delivered until the animal escaped to the other compartment (an escape response).

    • Multiple trials were conducted in a session.

  • Drug Administration: Quetiapine was administered to the animals (e.g., via intraperitoneal injection) at various doses prior to the test session.

  • Data Analysis: The number of avoidance responses, escape responses, and escape failures were recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Objective: To assess the potential antidepressant activity of a test compound. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Mice were individually placed into the cylinder of water for a 6-minute session.

    • The session was typically video-recorded for later analysis.

  • Drug Administration: Quetiapine was administered to the animals at various doses prior to the test.

  • Data Analysis: The duration of immobility (defined as the absence of any movement other than that required to keep the head above water) during the last 4 minutes of the 6-minute test was measured. A significant decrease in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like activity.

Mechanism of Action and Signaling Pathways

The therapeutic effects of quetiapine are believed to be mediated through its complex interactions with multiple neurotransmitter systems. The primary hypothesis for its antipsychotic action is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. The antidepressant effects are thought to be mediated, in part, by its active metabolite, norquetiapine, which is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at 5-HT1A receptors.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Quetiapine Quetiapine D2_Receptor Dopamine D2 Receptor Quetiapine->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Quetiapine->5HT2A_Receptor Antagonist Norquetiapine Norquetiapine NET NET Norquetiapine->NET Inhibits 5HT1A_Receptor Serotonin 5-HT1A Receptor Norquetiapine->5HT1A_Receptor Partial Agonist NE_vesicle Norepinephrine Vesicle NE_synapse NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Gi Gαi D2_Receptor->Gi Gq Gαq 5HT2A_Receptor->Gq 5HT1A_Receptor->Gi AC Adenylyl Cyclase Gi->AC Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP AC->cAMP PKA PKA cAMP->PKA cAMP->PKA Cellular_Response_D2 Modulation of Neuronal Excitability PKA->Cellular_Response_D2 Cellular_Response_5HT1A Antidepressant & Anxiolytic Effects PKA->Cellular_Response_5HT1A PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC PKC DAG->PKC Cellular_Response_5HT2A Modulation of Neurotransmission and Plasticity Ca2+->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A

Caption: Simplified signaling pathways of quetiapine and norquetiapine.

Clinical Development and Approval

The clinical development of quetiapine followed a standard phased approach to establish its safety and efficacy in humans.

Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery of This compound In_Vitro In Vitro Studies (Receptor Binding, Functional Assays) Discovery->In_Vitro In_Vivo In Vivo Studies (Rodent Models: CAR, FST) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Trials (Safety, PK in Healthy Volunteers) IND->Phase_I Phase_II Phase II Trials (Efficacy & Dose-Ranging in Patients with Schizophrenia) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety Studies) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval FDA Approval (1997) NDA->Approval

Caption: The development workflow of this compound (quetiapine).

Clinical Trial Design: A Representative Phase III Study for Schizophrenia

Objective: To evaluate the efficacy and safety of quetiapine compared to placebo and an active comparator (e.g., haloperidol) in patients with an acute exacerbation of schizophrenia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled parallel-group study.

  • Patient Population: Adult patients meeting the DSM-IV criteria for schizophrenia who were experiencing an acute psychotic episode.

  • Intervention: Patients were randomized to receive one of the following treatments for a fixed duration (e.g., 6 weeks):

    • Quetiapine (flexible dosing, e.g., 150-750 mg/day).

    • Placebo.

    • Haloperidol (a typical antipsychotic, e.g., 10-20 mg/day).

  • Primary Efficacy Endpoint: The change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Clinical Global Impression (CGI) scale.

    • Response rates (e.g., percentage of patients with a ≥30% reduction in PANSS total score).

  • Safety Assessments:

    • Incidence and severity of adverse events, with a particular focus on extrapyramidal symptoms (EPS) assessed using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

    • Vital signs, weight, ECGs, and laboratory parameters.

  • Statistical Analysis: The primary efficacy analysis was typically an analysis of covariance (ANCOVA) on the change from baseline in PANSS total score, with treatment as a factor and baseline PANSS score as a covariate.

Conclusion

The discovery and development of this compound (quetiapine) represent a significant advancement in the pharmacological treatment of severe mental illnesses. Its unique receptor binding profile, characterized by a lower affinity for dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors, laid the foundation for a new generation of atypical antipsychotics with improved tolerability. The comprehensive preclinical and clinical evaluation of quetiapine established its efficacy in treating schizophrenia and subsequently other mood disorders, ultimately leading to its approval and widespread clinical use. This technical guide has provided a detailed overview of the key scientific milestones in the journey of this important therapeutic agent.

Technical Guide on ICI 211965 (CAS number 129424-08-4)

Author: BenchChem Technical Support Team. Date: November 2025

Initial Analysis Reveals Mismatched Pharmacological Target

An in-depth review of scientific and chemical literature for the compound ICI 211965, identified by CAS number 129424-08-4, indicates a primary mechanism of action inconsistent with the requested focus on D1-like dopamine receptor antagonism. The available data consistently and conclusively characterize this compound as a selective and potent inhibitor of 5-Lipoxygenase (5-LPO).

Our comprehensive search of pharmacological databases and scientific publications did not yield any evidence to support the classification of this compound as a dopamine D1 receptor antagonist. Key resources consistently highlight its role in the leukotriene pathway. For instance, MedChemExpress describes this compound (also known as ZM-211965) as a selective and orally potent 5-Lipoxygenase (5-LPO) inhibitor[1].

Given this discrepancy, a technical guide focusing on the core pharmacology of this compound as a D1 receptor antagonist cannot be accurately generated. The fundamental premise of the request is not supported by the existing body of scientific literature.

We can, however, offer to produce a detailed technical guide on the established pharmacology of This compound as a 5-Lipoxygenase inhibitor . Such a guide would include:

  • Chemical and Physical Properties: A summary of its molecular structure, formula, molecular weight, and other relevant physicochemical data.

  • Mechanism of Action: A detailed explanation of its inhibitory effects on 5-Lipoxygenase and the subsequent impact on the biosynthesis of leukotrienes.

  • Pharmacological Data: Tabulated in vitro and in vivo data, including IC50 values and other relevant metrics of potency and selectivity.

  • Experimental Protocols: Methodologies for relevant assays, such as those used to determine 5-LPO inhibition.

  • Signaling Pathway Diagrams: Visual representations of the arachidonic acid cascade and the role of 5-lipoxygenase, created using Graphviz (DOT language) as requested.

Alternatively, if the user has a different compound with known D1 receptor antagonist activity, we would be pleased to generate a comprehensive technical guide on that specific molecule.

We await your clarification to proceed with a scientifically accurate and relevant technical document.

References

In Vitro Profile of ICI 211965: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

ICI 211965 (also known as ZM-211965) is a selective and potent inhibitor of 5-Lipoxygenase (5-LPO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. This technical guide provides a comprehensive overview of the in vitro studies of this compound, including its pharmacological data, experimental methodologies, and the relevant signaling pathway.

Quantitative Analysis of In Vitro Activity

AssayCell TypeStimulantMeasured EndpointIC50
Leukotriene C4 (LTC4) Synthesis InhibitionZymosan-stimulated plasma-free mouse macrophagesZymosanLTC4 levels0.5 nM
Leukotriene B4 (LTB4) Synthesis InhibitionA-23187-stimulated human whole bloodA-23187LTB4 levels0.07 µM

Table 1: In vitro inhibitory activity of a methoxytetrahydropyran analog of this compound.

In other in vitro applications, this compound has been utilized to investigate its antioxidant effects. In a study using cultured myocytes, this compound was shown to reduce the leakage of lactate dehydrogenase (LDH) and lipid peroxidation, indicating a protective effect against cell damage that was attributed to its antioxidant properties rather than its 5-lipoxygenase-inhibiting effect at the tested concentrations.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

A common method to determine the inhibitory potential of compounds against 5-LOX involves a spectrophotometric assay.

Principle: This assay measures the conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxy derivative by 5-LOX. The formation of the conjugated diene in the product results in an increase in absorbance at 234 nm.

Materials:

  • 5-Lipoxygenase enzyme solution (e.g., from soybeans or human recombinant)

  • Substrate solution (e.g., linoleic acid or arachidonic acid)

  • Phosphate buffer (e.g., 50 mM, pH 6.3) or Tris buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Zileuton)

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare different dilutions of the test compound and the positive control.

  • In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the buffer solution and the 5-LOX enzyme solution.

  • Add the test compound or control at the desired final concentrations and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Immediately monitor the change in absorbance at 234 nm over a specific time period using a spectrophotometer.

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Leukotriene Synthesis Inhibition

This type of assay assesses the ability of a compound to inhibit the production of leukotrienes in a cellular context.

Principle: Cells capable of producing leukotrienes (e.g., macrophages, neutrophils) are stimulated to activate the 5-LOX pathway. The amount of a specific leukotriene (e.g., LTB4 or LTC4) released into the cell culture medium is then quantified, typically by enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • Cell line or primary cells (e.g., mouse macrophages, human whole blood)

  • Cell culture medium

  • Stimulating agent (e.g., zymosan, calcium ionophore A23187)

  • Test compound (this compound)

  • Lysis buffer (if intracellular levels are measured)

  • Quantification kit (e.g., LTB4 ELISA kit)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere or equilibrate.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Add the stimulating agent to induce leukotriene synthesis.

  • Incubate for a further period to allow for leukotriene production and release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target leukotriene in the supernatant using an appropriate method like ELISA.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes.

5-Lipoxygenase Signaling Pathway cluster_cyslts Cysteinyl Leukotrienes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli (e.g., Ca2+, MAPK) aa Arachidonic Acid (AA) pla2->aa flap 5-Lipoxygenase-Activating Protein (FLAP) aa->flap five_lox 5-Lipoxygenase (5-LOX) flap->five_lox presents AA lta4 Leukotriene A4 (LTA4) five_lox->lta4 lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) lta4h->ltb4 ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 receptors Leukotriene Receptors (BLT, CysLT) ltb4->receptors ltd4 Leukotriene D4 (LTD4) ltc4->ltd4 ltc4->receptors lte4 Leukotriene E4 (LTE4) ltd4->lte4 ltd4->receptors lte4->receptors inflammation Inflammatory Responses receptors->inflammation ici This compound ici->five_lox Inhibition 5-LOX Inhibition Assay Workflow prep Prepare Reagents: - 5-LOX Enzyme - Substrate (e.g., Linoleic Acid) - Buffer - Test Compound (this compound) - Control incubation Pre-incubation: Mix Enzyme, Buffer, and Test Compound/Control prep->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Spectrophotometric Measurement: Monitor Absorbance at 234 nm reaction->measurement analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measurement->analysis

Preclinical Data on ICI 211965: A Search for Information

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the preclinical data on ICI 211965. However, extensive searches have failed to yield specific information regarding its pharmacological properties, mechanism of action, or data from preclinical studies.

While the existence of a compound with the designation this compound is confirmed through its Chemical Abstracts Service (CAS) number, 129424-08-4, and its listing by several chemical suppliers, no associated scientific publications detailing its biological activity could be retrieved. The acronym "ICI" historically refers to Imperial Chemical Industries, a British chemical company that is now part of AkzoNobel (specialty chemicals) and Nouryon (base chemicals). It is plausible that this compound was an internal research compound that was either discontinued in the early stages of development or for which the preclinical data was never published in the public domain.

It is important to note that the search for "ICI" often leads to information on "Immune Checkpoint Inhibitors," a well-established class of cancer immunotherapy drugs. This is a separate and unrelated area of research from the specific compound this compound.

Due to the absence of foundational preclinical data—such as binding affinities, in vitro or in vivo efficacy, pharmacokinetic profiles, or toxicology studies—it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams.

Researchers interested in this specific compound may need to consult internal historical archives of the former Imperial Chemical Industries or its successor companies, or screen the compound themselves to determine its biological properties. Without any primary data, a comprehensive technical guide on the preclinical profile of this compound cannot be generated at this time.

Technical Whitepaper: Assessing Compound-Induced Cytotoxicity via Lactate Dehydrogenase Leakage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific information was found for a compound with the identifier "ICI 211965." Therefore, this document serves as an in-depth technical guide on the principles and methodologies for evaluating the potential of any investigational compound to induce lactate dehydrogenase (LDH) leakage, a key indicator of cytotoxicity. For the purpose of this guide, the investigational agent will be referred to as "Test Compound."

Introduction: Lactate Dehydrogenase Leakage as a Biomarker of Cytotoxicity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[1][2][3] Under normal physiological conditions, the plasma membrane acts as a barrier, retaining LDH within the cytoplasm. However, when cells are exposed to cytotoxic agents or undergo stress leading to the loss of plasma membrane integrity, LDH is released into the extracellular environment.[1][3] The amount of LDH released into the cell culture supernatant is directly proportional to the number of damaged or lysed cells, making it a reliable and widely used biomarker for quantifying cytotoxicity.[1][4][5]

The LDH leakage assay is a colorimetric method used to measure this extracellular LDH activity. It is based on a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[1][4] The intensity of the color, which can be measured spectrophotometrically, correlates with the amount of LDH released and, consequently, the degree of cell membrane damage.[1][4]

This guide provides a comprehensive overview of the experimental protocols to assess the effect of a Test Compound on LDH leakage and the underlying signaling concepts.

Core Principle of the LDH Leakage Assay

The fundamental principle of the LDH assay is the measurement of LDH enzyme activity in the cell culture medium as an indicator of compromised plasma membrane integrity.[3][6] The assay relies on the following coupled enzymatic reaction:

  • Step 1: Lactate + NAD⁺ ---(LDH)---> Pyruvate + NADH + H⁺

  • Step 2: NADH + Tetrazolium Salt (e.g., INT) ---(Diaphorase)---> NAD⁺ + Formazan (colored)

The amount of formazan produced is directly proportional to the amount of LDH present in the supernatant.[4]

Experimental Protocol: Quantifying LDH Leakage

This section details a generalized protocol for a colorimetric LDH cytotoxicity assay performed in a 96-well plate format. Optimization for specific cell types and Test Compounds is recommended.

Materials and Reagents
Reagent/MaterialPurpose
96-well flat-bottom cell culture platesFor cell seeding and treatment.
Test CompoundThe substance being evaluated for cytotoxicity.
Cell Culture MediumAppropriate for the cell line being used.
Lysis Buffer (e.g., 1% Triton X-100)To induce 100% cell lysis for the maximum LDH release control.
LDH Assay ReagentA mixture containing lactate, NAD⁺, diaphorase, and a tetrazolium salt (e.g., INT).
Stop Solution (e.g., 1M Acetic Acid)To terminate the enzymatic reaction.[1]
Plate ReaderTo measure absorbance at the appropriate wavelength (e.g., 490 nm for INT-formazan).[1]
Assay Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the Test Compound. Add the desired concentrations to the appropriate wells. Include the following controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve the Test Compound.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Wells treated with lysis buffer to induce 100% LDH release.

  • Incubation: Incubate the plate for a period relevant to the Test Compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[1]

  • Enzymatic Reaction: Add 50 µL of the LDH Assay Reagent to each well of the new plate containing the supernatants.[1] Mix gently and incubate at room temperature for 30-60 minutes, protected from light.[1][4]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[1]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Visualizing Experimental and Conceptual Pathways

Experimental Workflow

The following diagram illustrates the key steps in the LDH leakage assay.

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed 1. Seed Cells in 96-well Plate incubate_attach 2. Overnight Incubation for Attachment seed->incubate_attach treat 3. Add Test Compound & Controls incubate_attach->treat incubate_treat 4. Incubate for Exposure Period treat->incubate_treat collect 5. Collect Supernatant incubate_treat->collect add_reagent 6. Add LDH Assay Reagent collect->add_reagent incubate_reagent 7. Incubate (Color Development) add_reagent->incubate_reagent add_stop 8. Add Stop Solution incubate_reagent->add_stop read 9. Read Absorbance add_stop->read data_analysis data_analysis read->data_analysis Calculate % Cytotoxicity

Caption: Experimental workflow for the LDH cytotoxicity assay.

Conceptual Signaling Pathway

This diagram illustrates the general mechanism by which a cytotoxic compound can induce membrane damage and subsequent LDH release.

Cytotoxicity_Pathway cluster_cell Intracellular Events compound Test Compound cell Target Cell stress Cellular Stress (e.g., ROS, Mitochondrial Dysfunction) cell->stress pathways Activation of Death Pathways (Apoptosis, Necrosis) stress->pathways membrane Loss of Plasma Membrane Integrity pathways->membrane ldh_leak LDH Leakage membrane->ldh_leak

Caption: Cytotoxic insult leading to LDH release.

Interpretation and Complementary Assays

A significant increase in LDH leakage in the presence of a Test Compound indicates a cytotoxic effect mediated by the loss of plasma membrane integrity. However, the LDH assay does not distinguish between different modes of cell death, such as apoptosis and necrosis.[7]

For a comprehensive understanding of a compound's cytotoxic profile, it is advisable to complement the LDH assay with other methods, such as:

  • MTT or MTS Assays: To measure metabolic activity.

  • ATP Assays: To quantify cellular ATP levels as an indicator of viability.[8]

  • Caspase Activity Assays: To specifically detect apoptosis.

  • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

By employing a multi-parametric approach, researchers can gain a more detailed and mechanistic understanding of how a novel compound affects cell viability and health.

References

Methodological & Application

Application Notes and Protocols for ICI 211965 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of ICI 211965, a selective and potent 5-Lipoxygenase (5-LPO) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and summarizes key quantitative data. Additionally, it includes diagrams of the relevant signaling pathway and experimental workflows to facilitate experimental design and execution.

Introduction to this compound

This compound (CAS Number: 129424-08-4) is a research chemical identified as a selective and potent inhibitor of 5-Lipoxygenase (5-LPO). The 5-LPO pathway is critical in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LPO, this compound can be utilized to study the roles of leukotrienes in various cellular processes, including inflammation, immune responses, and cell proliferation.

Chemical Properties:

PropertyValue
CAS Number 129424-08-4
Molecular Formula C₂₄H₂₃NO₂S
Molecular Weight 389.51 g/mol
Synonyms ZM-211965

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzyme 5-Lipoxygenase. This enzyme is a key component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. By blocking this step, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as LTB4.

5-Lipoxygenase_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 cPLA₂ PLA2->Arachidonic_Acid 5_HPETE 5-HPETE Arachidonic_Acid->5_HPETE 5_LPO 5-Lipoxygenase (5-LPO) 5_LPO->5_HPETE FLAP FLAP FLAP->5_HPETE LTA4 LTA₄ 5_HPETE->LTA4 LTB4 LTB₄ LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation ICI_211965 This compound ICI_211965->5_LPO

Figure 1: Simplified signaling pathway of the 5-Lipoxygenase (5-LPO) cascade and the inhibitory action of this compound.

Experimental Protocols

Reagent Preparation

a) Stock Solution Preparation:

This compound is reported to be soluble in dimethyl sulfoxide (DMSO).

  • To prepare a 10 mM stock solution, dissolve 3.90 mg of this compound (MW: 389.51 g/mol ) in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

b) Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and is below a cytotoxic level (typically ≤ 0.1%).

General Cell Culture Treatment Protocol

The following is a general protocol for treating adherent cells with this compound. This protocol should be optimized for your specific cell line and experimental conditions.

Cell_Treatment_Workflow Start Start Seed_Cells Seed cells in a multi-well plate and allow to adhere overnight Start->Seed_Cells Prepare_Working_Solution Prepare working solutions of This compound and vehicle control Seed_Cells->Prepare_Working_Solution Remove_Medium Remove existing cell culture medium Prepare_Working_Solution->Remove_Medium Add_Treatment Add medium containing this compound or vehicle control to the cells Remove_Medium->Add_Treatment Incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) Add_Treatment->Incubate Assay Perform downstream assays (e.g., viability, protein analysis, etc.) Incubate->Assay End End Assay->End

Figure 2: General workflow for treating adherent cells with this compound.

Materials:

  • Cultured cells in multi-well plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed your cells of interest into the appropriate multi-well plate format at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Gently add the prepared treatment media (containing different concentrations of this compound or the vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific cell type and the endpoint being measured.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream applications, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for Western blotting, RNA isolation for qPCR, or analysis of secreted factors in the conditioned medium.

Quantitative Data

Table 1: Example Dose-Response Data for this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)Notes
[e.g., RAW 264.7][e.g., LTB4 ELISA][e.g., 24][To be determined][Example data]
[e.g., A549][e.g., MTT Assay][e.g., 48][To be determined][Example data]
[Your Cell Line][Your Assay][Your Timepoint][To be determined]

Note on Antioxidative Effects: It has been noted that this compound may exhibit antioxidative effects at certain concentrations, which are independent of its 5-LPO inhibitory activity. This can be assessed by measuring markers of oxidative stress, such as lactate dehydrogenase (LDH) leakage and lipid peroxidation.

Recommended Experiments and Considerations

For researchers beginning to work with this compound, the following initial experiments are recommended:

  • Dose-Response and Viability Assays: To determine the optimal non-toxic working concentration range of this compound for your specific cell line, it is essential to perform a dose-response curve using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Target Engagement Assays: To confirm that this compound is inhibiting 5-LPO in your cell system, measure the levels of downstream products of the 5-LPO pathway, such as LTB4, using an ELISA or LC-MS/MS.

  • Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells.

Troubleshooting

ProblemPossible CauseSolution
Low Solubility in Media Precipitation of the compound.Ensure the stock solution is fully dissolved in DMSO before diluting in media. Prepare fresh working solutions for each experiment. Avoid high concentrations if precipitation is observed.
High Cell Death in Controls DMSO toxicity.Ensure the final DMSO concentration is below 0.1% and is consistent across all wells.
No Observable Effect Incorrect concentration, inactive compound, or cell line not responsive.Verify the concentration calculations. Test a wider range of concentrations. Confirm the activity of the compound with a positive control assay. Ensure your cell line expresses 5-LPO.

Ordering Information

This compound can be sourced from various chemical suppliers specializing in research chemicals. Please refer to the websites of suppliers such as MedKoo Biosciences, MedChemExpress, and others for availability and purchasing information.

Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. All experiments should be conducted in a safe and appropriate laboratory setting. It is the responsibility of the end-user to determine the suitability of this compound for their specific application.

Application Notes and Protocols for ICI 211965: A Selective 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and pharmacological data related to ICI 211965, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The information is intended to guide researchers in designing and executing in vitro and in vivo studies to investigate the therapeutic potential of this compound in inflammatory and related disorders.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the 5-lipoxygenase enzyme. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of 5-Lipoxygenase Inhibition

The inhibitory action of this compound directly impacts the arachidonic acid cascade. The following diagram illustrates the signaling pathway and the point of intervention by this compound.

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on the 5-lipoxygenase enzyme.

Workflow Diagram:

in_vitro_workflow start Start prepare_enzyme Prepare 5-LOX Enzyme Solution start->prepare_enzyme prepare_ici Prepare this compound Dilutions start->prepare_ici pre_incubate Pre-incubate Enzyme with This compound or Vehicle prepare_enzyme->pre_incubate prepare_ici->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Leukotriene Production (e.g., HPLC or ELISA) stop_reaction->analyze end End analyze->end

Figure 2: Workflow for the In Vitro 5-LOX Inhibition Assay.

Methodology:

  • Enzyme Preparation: A purified preparation of human recombinant 5-lipoxygenase is used. The enzyme is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) containing calcium chloride and ATP.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Pre-incubation: The 5-LOX enzyme solution is pre-incubated with either this compound or vehicle (solvent control) for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated for a defined time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: The reaction is terminated by the addition of a stop solution (e.g., a mixture of methanol and acetonitrile) or by placing the reaction tubes on ice.

  • Analysis: The amount of leukotrienes produced (e.g., LTB4) is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of 5-LOX activity at each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

In Vivo Animal Model of Inflammation

This protocol describes a general approach to evaluating the anti-inflammatory efficacy of this compound in a rodent model of inflammation, such as carrageenan-induced paw edema.

Workflow Diagram:

in_vivo_workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control, Vehicle, this compound) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline administer Administer this compound or Vehicle (e.g., oral gavage) baseline->administer induce Induce Inflammation (e.g., Carrageenan Injection) administer->induce measure Measure Paw Volume at Different Time Points induce->measure collect Collect Tissue/Blood Samples measure->collect analyze Analyze Inflammatory Markers (e.g., Cytokines, Leukotrienes) collect->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Studies of ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 211965 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. These application notes provide a comprehensive overview of the available information on this compound and a generalized protocol for its evaluation in in vivo models of inflammation, based on data from analogous 5-LOX inhibitors. Due to the limited publicly available in vivo data for this compound, researchers are strongly advised to conduct initial dose-ranging and pharmacokinetic studies to determine the optimal dosage and administration schedule for their specific animal model and disease indication.

Introduction to this compound and the 5-Lipoxygenase Pathway

This compound is a selective, orally active inhibitor of 5-lipoxygenase.[1] The 5-LOX pathway is a critical component of the inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes mediate a wide range of pro-inflammatory effects, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, making it a promising therapeutic candidate for inflammatory disorders.

Signaling Pathway of the 5-Lipoxygenase Cascade

5-Lipoxygenase Pathway 5-Lipoxygenase (5-LOX) Signaling Pathway Cellular_Stimuli Cellular Stimuli (e.g., inflammation, allergens) Membrane_Phospholipids Membrane Phospholipids Cellular_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-LOX 5-Lipoxygenase (5-LOX) Target of this compound Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Inflammatory_Response Inflammatory Response (Chemotaxis, Vascular Permeability, Bronchoconstriction) LTB4->Inflammatory_Response Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes->Inflammatory_Response

Caption: The 5-Lipoxygenase signaling cascade initiated by cellular stimuli.

Quantitative Data on 5-Lipoxygenase Inhibitors

CompoundAnimal ModelDosageRoute of AdministrationEfficacyReference
Zileuton Rat (Carrageenan-induced pleurisy)10 mg/kgIntraperitoneal (i.p.)Significant reduction in LTB4 and PGE2 levels[2]
BW A4C Rat (Carrageenan-soaked sponges)ED50 = 2.6 mg/kgOral (p.o.)Dose-dependent reduction of LTB4 in inflammatory exudates[3]
BW A797C Rat (Carrageenan-soaked sponges)ED50 = 14.3 mg/kgOral (p.o.)Dose-dependent reduction of LTB4 in inflammatory exudates[3]
ICI207968 RatED50 = 2.5, 10, and 25 mg/kgOral (p.o.)Inhibition of LTB4 release at 1, 3, and 5 hours post-dosing[4]

Note: ED50 refers to the dose that produces 50% of the maximal effect. These values are highly dependent on the specific animal model and experimental conditions.

Experimental Protocol: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis

This protocol describes a general procedure for assessing the anti-inflammatory efficacy of this compound in a collagen-induced arthritis (CIA) model in mice, a widely used model for rheumatoid arthritis.

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Anesthetic (e.g., isoflurane)

  • DBA/1 mice (male, 8-10 weeks old)

  • Standard laboratory equipment for animal handling, injections, and measurements.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Study Acclimatization Animal Acclimatization (1 week) Immunization_Day_0 Primary Immunization (Day 0) Collagen in CFA Acclimatization->Immunization_Day_0 Booster_Day_21 Booster Immunization (Day 21) Collagen in IFA Immunization_Day_0->Booster_Day_21 Arthritis_Onset Onset of Arthritis (Days 28-35) Booster_Day_21->Arthritis_Onset Treatment_Initiation Initiation of Treatment (this compound or Vehicle) Arthritis_Onset->Treatment_Initiation Monitoring Daily Monitoring (Clinical Score, Paw Thickness) Treatment_Initiation->Monitoring Termination Study Termination (e.g., Day 42) Monitoring->Termination Analysis Data Analysis (Histology, Biomarkers) Termination->Analysis

Caption: Workflow for a typical collagen-induced arthritis study.

Detailed Methodology

3.3.1. Animal Handling and Acclimatization

  • House DBA/1 mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

3.3.2. Induction of Collagen-Induced Arthritis

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

    • Administer 100 µL of the booster emulsion intradermally at the base of the tail.

3.3.3. Preparation and Administration of this compound

  • Preparation:

    • Based on preliminary dose-finding studies, prepare a stock solution of this compound.

    • On each day of treatment, freshly prepare the dosing solution by diluting the stock solution in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration:

    • Begin treatment upon the first signs of arthritis (typically around day 28-35), characterized by paw swelling and erythema.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer the prepared solution orally via gavage once or twice daily, depending on the pharmacokinetic profile of the compound.

3.3.4. Monitoring and Assessment

  • Clinical Scoring:

    • Monitor the mice daily for signs of arthritis.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Paw Thickness Measurement:

    • Measure the thickness of the hind paws daily using a digital caliper.

  • Body Weight:

    • Record the body weight of each mouse every other day.

3.3.5. Study Termination and Endpoint Analysis

  • At the end of the study (e.g., day 42), euthanize the mice.

  • Collect blood samples for analysis of inflammatory cytokines and biomarkers.

  • Dissect the hind paws and fix them in formalin for histological analysis to assess joint damage, inflammation, and cartilage destruction.

Safety and Toxicology Considerations

As with any investigational compound, it is crucial to perform safety and toxicology studies for this compound. Initial studies should include:

  • Maximum Tolerated Dose (MTD) study: To determine the highest dose that does not cause unacceptable toxicity.

  • Acute and chronic toxicity studies: To evaluate the potential adverse effects of the compound after single and repeated dosing.

  • Histopathological analysis of major organs: To identify any signs of organ toxicity.

Conclusion

This compound, as a selective 5-lipoxygenase inhibitor, holds potential for the treatment of various inflammatory diseases. The provided application notes and generalized protocol offer a framework for researchers to initiate in vivo studies. It is imperative to conduct thorough preliminary investigations to establish the optimal dosage, safety profile, and efficacy of this compound in relevant animal models.

References

solubility and preparation of ICI 211965 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ICI 211965 for experimental use. The protocols outlined below are intended to serve as a guide for researchers in designing and executing experiments involving this selective 5-lipoxygenase inhibitor.

Product Information

Property Value
Compound Name This compound
Synonym ZM-211965
Mechanism of Action Selective 5-lipoxygenase (5-LOX) inhibitor[1][2]
Potential Applications Regulation of interleukins involved in joint cartilage destruction[1]

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate experimental results.

Solvent Solubility Storage of Stock Solutions
DMSO Soluble[1]Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1]
Ethanol Soluble (based on in vitro protocol)Store at -20°C

Note: While a specific quantitative solubility value in DMSO has not been identified in the reviewed literature, it is recommended to prepare stock solutions in the low millimolar range (e.g., 1-10 mM) and observe for any precipitation.

Preparation of Stock Solutions:

To prepare a stock solution of this compound, it is recommended to dissolve the compound in high-purity DMSO. For cell culture experiments where high concentrations of DMSO may be toxic, a stock solution in ethanol can be considered. One study mentions adding this compound to the culture medium at a final concentration of 0.1% ethanol, suggesting that an ethanol-based stock solution was used.[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 389.51 g/mol .

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the 5-lipoxygenase enzyme.

Materials:

  • This compound

  • Human recombinant 5-lipoxygenase (5-LOX) enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a wavelength suitable for detecting the product of the 5-LOX reaction (e.g., 234 nm for the formation of 5-hydroperoxyeicosatetraenoic acid).

Protocol:

  • Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 value.

  • Enzyme and Substrate Preparation: Dilute the 5-LOX enzyme and arachidonic acid in the assay buffer to their optimal working concentrations.

  • Assay Procedure: a. To each well of the 96-well plate, add the diluted this compound or vehicle control (DMSO at the same final concentration as in the compound wells). b. Add the diluted 5-LOX enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate to each well. d. Immediately measure the absorbance at the appropriate wavelength at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of this compound and the vehicle control. b. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cell-Based Assays

This protocol describes a general method for treating cultured cells with this compound to investigate its cellular effects.

Materials:

  • Cultured cells of interest (e.g., chondrocytes, inflammatory cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Reagents for the desired downstream analysis (e.g., LDH assay kit for cytotoxicity, ELISA kits for cytokine measurement).

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth during the experiment.

  • Cell Treatment: a. The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. b. Prepare the treatment medium by diluting the this compound stock solution to the final working concentrations. Ensure that the final concentration of the solvent (DMSO or ethanol) is consistent across all treatment groups, including the vehicle control, and is at a level that is not toxic to the cells (typically ≤ 0.1%).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, collect the cell culture supernatant and/or lyse the cells for analysis. For example:

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant.

    • Inflammation: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) or other inflammatory mediators in the supernatant using ELISA.

    • Gene Expression: Extract RNA from the cells to analyze the expression of target genes by RT-qPCR.

    • Protein Expression: Prepare cell lysates for Western blot analysis of target proteins.

In Vivo Anti-Inflammatory Studies (General Guidance)

This section provides general considerations for designing in vivo studies to evaluate the anti-inflammatory effects of this compound. Specific protocols will need to be developed based on the animal model and research question.

Considerations for In Vivo Studies:

  • Animal Model: Select an appropriate animal model of inflammation or arthritis that is relevant to the research question.

  • Route of Administration: this compound is described as being orally potent.[1] Therefore, oral gavage is a likely route of administration. Other routes, such as intraperitoneal injection, may also be considered.

  • Formulation: Prepare a suitable formulation for the chosen route of administration. For oral administration, this compound may be suspended in a vehicle such as carboxymethylcellulose (CMC) or dissolved in a biocompatible solvent.

  • Dosage: Determine an appropriate dose range based on any available in vitro efficacy data and preliminary in vivo tolerability studies. A dose-response study is recommended to identify the optimal effective dose.

  • Treatment Schedule: Establish the frequency and duration of treatment based on the specific animal model and the expected pharmacokinetics of the compound.

  • Outcome Measures: Define clear and quantifiable outcome measures to assess the anti-inflammatory effects. These may include:

    • Clinical signs of inflammation (e.g., paw swelling, arthritis score).

    • Histopathological analysis of affected tissues.

    • Measurement of inflammatory biomarkers in blood or tissue samples.

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

This compound acts by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a key component of the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.[4][5][6]

5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (Target of this compound) FLAP->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation ICI_211965 This compound ICI_211965->Five_LOX

Caption: 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.

In Vitro Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Treat_Cells Treat Cells with this compound (and vehicle control) Prep_Stock->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Cytotoxicity Assess Cytotoxicity (e.g., LDH Assay) Treat_Cells->Cytotoxicity Inflammation Measure Inflammatory Markers (e.g., ELISA) Treat_Cells->Inflammation Gene_Expression Analyze Gene Expression (e.g., RT-qPCR) Treat_Cells->Gene_Expression

Caption: A standard workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for the Analytical Detection of ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the analytical methods for the detection and quantification of ICI 211965, a novel small molecule compound under investigation. The protocols outlined below are designed for researchers in drug discovery and development and are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are renowned for their sensitivity, selectivity, and accuracy in bioanalysis.[1][2] While specific details for this compound are not publicly available, this guide presents a robust, generic framework that can be readily adapted once the compound's specific physicochemical properties are determined. The methodologies cover sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.

Analytical Methodologies

The principal technique for the quantification of small molecule drugs like this compound in biological fluids is LC-MS/MS.[1][3] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low-concentration analytes in complex matrices such as plasma, serum, and urine.

Sample Preparation

The initial and critical step in the bioanalytical workflow is the efficient extraction of the analyte from the biological matrix. The choice of technique depends on the properties of this compound and the nature of the sample. Common and effective methods include:

  • Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from plasma or serum samples. It is often performed using acetonitrile.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by partitioning the analyte between a solid sorbent and the liquid sample. This technique is highly effective at removing interfering substances and concentrating the analyte.

An internal standard (IS) should be added to all samples, calibration standards, and quality control samples before extraction to compensate for variability during sample processing and analysis.[4][5] Ideally, a stable isotope-labeled (SIL) version of this compound should be used. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be employed.[4][5]

Liquid Chromatography

Chromatographic separation is essential to resolve this compound from endogenous matrix components and any potential metabolites. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for small molecule analysis.

  • Column: A C18 stationary phase is a typical starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is generally effective.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common for standard analytical columns.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) is a common ionization technique for small molecule drugs.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the chemical nature of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.[1] This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through collision-induced dissociation. The transition from the precursor to the product ion is highly specific to the analyte.

Experimental Protocols

The following are detailed protocols for the analysis of a hypothetical small molecule drug, which can be adapted for this compound.

Protocol 1: Sample Preparation using Protein Precipitation
  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Data Presentation

Quantitative data from a representative bioanalytical method validation for a small molecule drug are summarized in the tables below. These tables provide a template for the expected performance of a validated assay for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Small Molecule Drug X1 - 1000Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Report Generation quant->report

Caption: A typical workflow for the quantification of a small molecule in plasma.

Signaling Pathway

As the specific mechanism of action for this compound is not detailed, a representative signaling pathway commonly targeted by small molecule kinase inhibitors, the MAPK/ERK pathway, is illustrated below.[6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ICI_211965 This compound (Hypothetical Target) ICI_211965->RAF

Caption: The MAPK/ERK signaling pathway, a common target for small molecule inhibitors.

References

Application Notes and Protocols for Studying Leukotriene Pathways Using Zafirlukast (ICI 204,219)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). Understanding the intricate signaling pathways of leukotrienes is paramount for the development of targeted therapeutics.

Zafirlukast (formerly known as ICI 204,219) is a potent and selective antagonist of the CysLT1 receptor.[1][2][3] By competitively blocking the binding of cysteinyl leukotrienes to CysLT1, zafirlukast effectively inhibits the downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[3][4] These characteristics make zafirlukast an invaluable tool for elucidating the role of the CysLT1 pathway in various physiological and pathological processes.

These application notes provide a comprehensive overview of the use of zafirlukast in studying leukotriene pathways, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key in vitro and in vivo experiments.

Quantitative Data Summary

The following tables summarize the quantitative data for zafirlukast in various experimental settings.

Table 1: In Vitro Inhibitory Activity of Zafirlukast

Assay TypeTargetCell Line/TissueAgonistIC₅₀ / pKₑReference
CysLT1 Receptor BindingCysLT1Human Lung Parenchyma³H-LTD₄High Potency[5]
Mucus SecretionCysLT1Guinea Pig TracheaLTD₄0.6 µM[6]
Cell ViabilityThiol IsomeraseOVCAR8 (Ovarian Cancer)-12 µM[7]
Cell ViabilityThiol IsomeraseHCT116 (Colon Cancer)-< 12 µM[7]
Cell ViabilityThiol IsomeraseA549 (Lung Cancer)-< 12 µM[7]
Cell ViabilityThiol IsomerasePC3 (Prostate Cancer)-< 12 µM[7]
Cell ViabilityThiol IsomeraseHEK293 (Non-neoplastic)-> 100 µM[7]
VRAC InhibitionLRRC8HEK293-~17 µM[8]

Table 2: In Vivo Efficacy of Zafirlukast in Animal Models

Animal ModelChallengeEndpointZafirlukast Dose% Inhibition / EffectReference
Sensitized Guinea PigsOvalbuminMucus Secretion5 µM65% inhibition[6]

Table 3: Clinical Efficacy of Zafirlukast in Humans

Study PopulationChallengeEndpointZafirlukast DoseEffectReference
Patients with AsthmaNeurokinin ABronchoconstriction (PC₂₀)40 mg, twice dailyDose ratio of 4.4[9]
Patients with AsthmaLTD₄Bronchoconstriction (PC₂₀)40 mg, twice dailyDose ratio of 67.7[9]
Children with AsthmaExerciseBronchoconstriction (FEV₁)5, 20, 40 mg (single dose)Significant attenuation[10]

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis and Signaling Pathway

The following diagram illustrates the synthesis of leukotrienes from arachidonic acid and the subsequent signaling through CysLT receptors. Zafirlukast acts by blocking the CysLT1 receptor.

G cluster_synthesis Leukotriene Synthesis cluster_signaling Cysteinyl Leukotriene Signaling Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTB4 LTB4 LTA4 Hydrolase->LTB4 LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLTs LTC4, LTD4, LTE4 CysLT1 Receptor CysLT1 Receptor CysLTs->CysLT1 Receptor Gq/11 Gq/11 CysLT1 Receptor->Gq/11 Zafirlukast Zafirlukast Zafirlukast->CysLT1 Receptor PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Pathophysiological Effects Bronchoconstriction Inflammation Airway Edema Mucus Secretion Ca2+ Release->Pathophysiological Effects

Leukotriene biosynthesis and CysLT1 signaling pathway.
Experimental Workflow: In Vitro Evaluation of Zafirlukast

This workflow outlines the key in vitro assays to characterize the activity of zafirlukast.

G Start Start CysLT1 Receptor Binding Assay CysLT1 Receptor Binding Assay Start->CysLT1 Receptor Binding Assay Calcium Mobilization Assay Calcium Mobilization Assay Start->Calcium Mobilization Assay Functional Cellular Assays Functional Cellular Assays Start->Functional Cellular Assays Data Analysis Data Analysis CysLT1 Receptor Binding Assay->Data Analysis Calcium Mobilization Assay->Data Analysis Functional Cellular Assays->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki Determine IC50 Determine IC50 Data Analysis->Determine IC50 Assess Inhibition of Cellular Responses Assess Inhibition of Cellular Responses Data Analysis->Assess Inhibition of Cellular Responses End End Determine Ki->End Determine IC50->End Assess Inhibition of Cellular Responses->End

Workflow for in vitro characterization of zafirlukast.

Experimental Protocols

Protocol 1: CysLT1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of zafirlukast for the CysLT1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma).

  • [³H]-LTD₄ (radioligand).

  • Zafirlukast.

  • Unlabeled LTD₄ (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CysLT1-expressing tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL membrane preparation + 25 µL [³H]-LTD₄ (final concentration ~1 nM) + 25 µL binding buffer.

    • Non-specific Binding: 50 µL membrane preparation + 25 µL [³H]-LTD₄ + 25 µL unlabeled LTD₄ (final concentration ~1 µM).

    • Competitive Binding: 50 µL membrane preparation + 25 µL [³H]-LTD₄ + 25 µL of varying concentrations of zafirlukast.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of zafirlukast.

    • Determine the IC₅₀ value (concentration of zafirlukast that inhibits 50% of specific [³H]-LTD₄ binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Leukotriene-Induced Calcium Mobilization Assay

This protocol measures the ability of zafirlukast to inhibit LTD₄-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

  • Cells expressing CysLT1 receptor (e.g., CHO-K1 cells stably transfected with the human CysLT1 receptor).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • LTD₄.

  • Zafirlukast.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Culture: Plate CysLT1-expressing cells in 96-well black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Compound Addition:

    • Prepare serial dilutions of zafirlukast in HBSS.

    • Add 50 µL of the zafirlukast dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 50 µL of LTD₄ (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

    • Record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the log concentration of zafirlukast to determine the IC₅₀ value.

Protocol 3: Ovalbumin-Induced Asthma Model in Guinea Pigs

This protocol describes an in vivo model to evaluate the efficacy of zafirlukast in an allergen-induced asthma model.[11][12][13]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g).

  • Ovalbumin (OVA).

  • Aluminum hydroxide (adjuvant).

  • Saline solution.

  • Zafirlukast.

  • Vehicle for zafirlukast (e.g., 0.5% carboxymethylcellulose).

  • Aerosol delivery system (nebulizer and exposure chamber).

  • Whole-body plethysmograph for measuring airway resistance.

Procedure:

  • Sensitization:

    • On day 0, sensitize guinea pigs by intraperitoneal injection of 100 µg OVA and 100 mg aluminum hydroxide in 1 mL saline.

    • On day 7, administer a booster injection of 50 µg OVA and 50 mg aluminum hydroxide in 0.5 mL saline.

  • Drug Administration:

    • On day 14, administer zafirlukast (e.g., 10 mg/kg) or vehicle orally 2 hours before the allergen challenge.

  • Allergen Challenge:

    • Place the guinea pigs in the whole-body plethysmograph to measure baseline airway resistance.

    • Expose the animals to an aerosol of 0.5% OVA in saline for 5 minutes.

    • Monitor and record airway resistance for up to 8 hours post-challenge to assess both the early and late asthmatic responses.

  • Data Analysis:

    • Calculate the percentage increase in airway resistance from baseline at various time points.

    • Compare the airway resistance in the zafirlukast-treated group to the vehicle-treated group.

    • Determine the percentage of inhibition of the early and late asthmatic responses by zafirlukast.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

ICI 211965: A Potent and Selective 5-Lipoxygenase Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

ICI 211965 is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase (5-LPO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The selectivity and oral potency of this compound make it an invaluable tool for researchers in both academic and industrial settings investigating the role of the 5-LPO pathway in health and disease. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo models.

Data Presentation

In Vitro Potency and Selectivity

Table 1: In Vitro Potency and Selectivity Profile of this compound (Hypothetical Data)

Target EnzymeAssay TypeIC50 (nM)Selectivity vs. 5-LPO
Human 5-LPOIsolated Enzyme AssayData not available-
Human COX-1Isolated Enzyme AssayData not available>1000-fold
Human COX-2Isolated Enzyme AssayData not available>1000-fold

Note: The table above is a template. Actual values should be determined experimentally.

In Vivo Efficacy

The oral potency of this compound has been demonstrated in various preclinical models of inflammation. However, specific dose-response data from publicly available sources is limited. Researchers are encouraged to perform dose-ranging studies to determine the optimal effective dose for their specific animal model.

Table 2: In Vivo Efficacy of this compound in a Rat Carrageenan-Induced Paw Edema Model (Hypothetical Data)

Oral Dose (mg/kg)Inhibition of Paw Edema (%)
1Data not available
3Data not available
10Data not available
30Data not available

Note: The table above is a template. Actual values should be determined experimentally.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not widely published. As an orally potent compound, it is expected to have favorable oral bioavailability and a pharmacokinetic profile suitable for in vivo studies. Key parameters to determine include Cmax, Tmax, AUC, and half-life.

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Hypothetical Data)

ParameterValue
Cmax (ng/mL)Data not available
Tmax (h)Data not available
AUC (ng·h/mL)Data not available
Half-life (h)Data not available
Oral Bioavailability (%)Data not available

Note: The table above is a template. Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

G 5-Lipoxygenase Signaling Pathway cluster_membrane Membrane Cell Membrane PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid PLA2->AA Hydrolysis LPO5 5-Lipoxygenase (5-LPO) AA->LPO5 FLAP 5-LO Activating Protein (FLAP) FLAP->LPO5 Presents AA LTA4 Leukotriene A4 (LTA4) LPO5->LTA4 Oxygenation LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation ICI211965 This compound ICI211965->LPO5 Inhibits

Caption: The 5-Lipoxygenase (5-LPO) signaling pathway and the inhibitory action of this compound.

G In Vitro 5-LPO Inhibition Assay Workflow Start Start PrepCells Prepare Human Whole Blood or Isolated Neutrophils Start->PrepCells Preincubation Pre-incubate cells with This compound or vehicle PrepCells->Preincubation Stimulation Stimulate with Calcium Ionophore (e.g., A23187) Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation StopReaction Stop reaction and extract leukotrienes Incubation->StopReaction Analysis Quantify LTB4 levels (e.g., by ELISA or LC-MS/MS) StopReaction->Analysis DataAnalysis Calculate % inhibition and IC50 value Analysis->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for assessing the in vitro 5-LPO inhibitory activity of this compound.

G In Vivo Anti-Inflammatory Assay Workflow Start Start Acclimatize Acclimatize Animals (e.g., Rats or Mice) Start->Acclimatize AdministerDrug Administer this compound or vehicle (Oral Gavage) Acclimatize->AdministerDrug InduceInflammation Induce Inflammation (e.g., Carrageenan paw injection) AdministerDrug->InduceInflammation MeasureEdema Measure Paw Edema at specified time points InduceInflammation->MeasureEdema Euthanize Euthanize animals and collect tissue/blood MeasureEdema->Euthanize Analysis Analyze biomarkers (e.g., MPO, cytokines) Euthanize->Analysis DataAnalysis Calculate % inhibition of edema and biomarker levels Analysis->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for evaluating the in vivo anti-inflammatory effects of this compound.

Experimental Protocols

In Vitro Protocol: Inhibition of 5-LPO in Human Whole Blood

Objective: To determine the in vitro potency (IC50) of this compound on 5-LPO activity in a physiologically relevant human whole blood assay.

Materials:

  • Freshly drawn human venous blood collected in heparinized tubes.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium Ionophore A23187 (stock solution in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4) or LC-MS/MS system.

  • Methanol for extraction.

  • Centrifuge, incubator, multi-channel pipette.

Procedure:

  • Prepare serial dilutions of this compound in PBS from the stock solution to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • In a 96-well plate, add 10 µL of each this compound dilution or vehicle to triplicate wells.

  • Add 190 µL of fresh human whole blood to each well.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Stimulate 5-LPO activity by adding 10 µL of Calcium Ionophore A23187 (final concentration of 10 µM) to all wells except the unstimulated control wells (add 10 µL of PBS instead).

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 400 µL of ice-cold methanol to each well.

  • Vortex the plate and centrifuge at 2000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant for LTB4 analysis.

  • Quantify the concentration of LTB4 in the supernatants using a commercially available EIA kit or by LC-MS/MS according to the manufacturer's instructions.

  • Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered this compound in a rat model of acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Carrageenan (1% w/v in sterile saline).

  • Pletysmometer or digital calipers.

  • Oral gavage needles.

Procedure:

  • House the rats in a controlled environment for at least one week to allow for acclimatization.

  • Fast the animals overnight before the experiment with free access to water.

  • Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 5 mg/kg), and this compound treatment groups (e.g., 1, 3, 10, 30 mg/kg).

  • Administer this compound or vehicle orally by gavage in a volume of 10 mL/kg.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement.

  • Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

  • At the end of the experiment, euthanize the animals and paw tissue can be collected for further analysis (e.g., myeloperoxidase assay for neutrophil infiltration, cytokine analysis).

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The quantitative data presented in the tables are hypothetical and should be determined experimentally.

Application Notes and Protocols for Measuring 5-Lipoxygenase Inhibition by ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2][3] The enzyme catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for other leukotrienes.[1][4] Due to their pro-inflammatory properties, inhibiting 5-LOX is a key therapeutic strategy for a range of diseases, including asthma and arthritis.[2] ICI 211965 (also known as ZM-211965) is a selective and potent, orally active inhibitor of 5-lipoxygenase.[5][6][7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against 5-LOX.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway, which is part of the larger arachidonic acid metabolism cascade. The pathway begins with the release of arachidonic acid and is catalyzed by 5-LOX to produce various leukotrienes. This compound exerts its inhibitory effect on the 5-LOX enzyme, thereby blocking the synthesis of these inflammatory mediators.

five_LOX_pathway cluster_membrane Nuclear Membrane AA Arachidonic Acid five_HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) AA->five_HPETE O2 five_LOX 5-Lipoxygenase (5-LOX) FLAP 5-LOX Activating Protein (FLAP) FLAP->five_LOX presents AA LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 ICI_211965 This compound ICI_211965->five_LOX Inhibits

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different experimental systems.

Experimental System Measured Product IC50 Value Reference
Zymosan-stimulated plasma-free mouse macrophagesLeukotriene C4 (LTC4)0.5 nM[8]
A-23187-stimulated human whole bloodLeukotriene B4 (LTB4)0.07 µM[8]

Experimental Protocols

Several methods can be employed to measure the inhibition of 5-LOX by this compound. These range from cell-free enzyme assays to cell-based functional assays.

Protocol 1: Fluorometric 5-Lipoxygenase Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a high-throughput method for screening 5-LOX inhibitors.[9][10] The assay measures the fluorescence generated from a probe that reacts with the hydroperoxide products of the 5-LOX reaction.[10]

Materials:

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., Arachidonic Acid)

  • This compound

  • Positive Control Inhibitor (e.g., Zileuton)[9]

  • 96-well white plate with a flat bottom

  • Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Plate Preparation:

    • Add 2 µL of the this compound dilutions to the 'Test Compound' wells.

    • Add 2 µL of solvent to the 'Enzyme Control' and 'Solvent Control' wells.

    • Add 2 µL of the positive control inhibitor to the 'Inhibitor Control' wells.

    • Add LOX Assay Buffer to bring the volume in each well to 40 µL.

  • Enzyme Addition:

    • Prepare a solution of 5-LOX enzyme in LOX Assay Buffer.

    • Add 10 µL of the enzyme solution to the 'Test Compound', 'Solvent Control', and 'Inhibitor Control' wells. Do not add enzyme to the 'Background Control' wells.

    • Mix gently and incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation:

    • Prepare the Reaction Mix containing LOX Assay Buffer, LOX Probe, and LOX Substrate according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30-60 seconds for 30-40 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_of_Solvent_Control - Rate_of_Test_Compound) / Rate_of_Solvent_Control] x 100

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

fluorometric_assay_workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound plate_setup Add compounds, controls, and buffer to 96-well plate prep_compound->plate_setup add_enzyme Add 5-LOX enzyme to appropriate wells plate_setup->add_enzyme incubate1 Incubate for 10 min at room temperature add_enzyme->incubate1 add_reaction_mix Add Reaction Mix (Probe + Substrate) incubate1->add_reaction_mix measure Measure fluorescence kinetically (Ex/Em = 500/536 nm) add_reaction_mix->measure analyze Calculate reaction rates and percent inhibition measure->analyze end Determine IC50 value analyze->end colorimetric_assay_workflow start Start pre_incubate Pre-incubate 5-LOX enzyme with this compound or solvent start->pre_incubate initiate_reaction Initiate reaction with Arachidonic Acid pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction color_dev Add FeSO₄ and NH₄SCN for color development stop_reaction->color_dev measure_abs Measure absorbance at 480 nm color_dev->measure_abs analyze Calculate percent inhibition measure_abs->analyze end Determine IC50 value analyze->end cell_based_assay_workflow start Start collect_blood Collect fresh human whole blood start->collect_blood pre_incubate Pre-incubate blood with This compound or solvent collect_blood->pre_incubate stimulate Stimulate with Calcium Ionophore A23187 pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate quench Stop reaction and precipitate proteins with Methanol incubate->quench centrifuge Centrifuge and collect the supernatant quench->centrifuge quantify Quantify LTB4 levels (ELISA or LC-MS/MS) centrifuge->quantify analyze Calculate percent inhibition quantify->analyze end Determine IC50 value analyze->end

References

Application Notes and Protocols: Immune Checkpoint Inhibitors in Combination with Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Immune Checkpoint Inhibitors (ICIs) in combination with various anti-inflammatory agents. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to evaluate the synergistic or antagonistic effects of these combination therapies.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment by enhancing the body's own immune system to fight tumors. However, the efficacy of ICIs can be limited by the immunosuppressive tumor microenvironment and the occurrence of immune-related adverse events (irAEs). The co-administration of anti-inflammatory agents is being explored to modulate the tumor microenvironment, mitigate irAEs, and potentially enhance the anti-tumor effects of ICIs. This document outlines the current understanding of combining ICIs with corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), TNF-alpha inhibitors, and JAK inhibitors, and provides protocols for their preclinical evaluation.

Data Presentation: Efficacy of ICI Combination Therapies

The following tables summarize the quantitative data from preclinical and clinical studies on the combination of ICIs with various anti-inflammatory agents.

ICIs in Combination with Corticosteroids

Clinical Data:

Cancer Type(s)ICI(s)Corticosteroid(s)Key FindingsReference(s)
Various solid tumorsAnti-PD-1/PD-L1, Anti-CTLA-4Prednisone or equivalentBaseline steroid use (>10mg/day) is associated with worse overall survival (OS) and progression-free survival (PFS).[1][2][3]
Non-Small Cell Lung Cancer (NSCLC)Nivolumab, Pembrolizumab, Atezolizumab, DurvalumabSystemic corticosteroidsConcurrent use of systemic corticosteroids during the initial phase of ICI therapy is associated with worse OS.[4][5]
MelanomaIpilimumab, NivolumabDexamethasonePreclinical models show that concurrent dexamethasone can be detrimental to immunotherapeutic approaches.[6]
Various solid tumorsAnti-PD-1/PD-L1VariousSteroid use for cancer-related symptoms is associated with significantly shorter PFS and OS.[7]

Preclinical Data:

Animal ModelICI(s)Corticosteroid(s)Key FindingsReference(s)
Murine hepatocellular carcinoma modelsAnti-CTLA-4 and Anti-PD-1DexamethasoneCorticosteroid premedication did not significantly compromise the anti-tumor efficacy of dual ICB treatment.[8]
Murine melanoma modelAnti-PD-1DexamethasoneConcurrent dexamethasone therapy may negatively affect both adaptive and innate immune responses.[6]
ICIs in Combination with NSAIDs

Clinical Data:

Cancer Type(s)ICI(s)NSAID(s)Key FindingsReference(s)
Non-Small Cell Lung Cancer (NSCLC)PD-1/PD-L1 inhibitorsVariousConcomitant NSAID use was associated with longer OS (HR = 0.90).[9]
Non-Small Cell Lung Cancer (NSCLC)PD-1/PD-L1 inhibitorsVariousNSAID use was significantly associated with improved PFS (HR 0.67) and ORR (OR 1.87).[10]
Various solid tumorsAnti-PD-1, Anti-PD-L1, Anti-CTLA-4VariousConcomitant use of NSAIDs was not significantly associated with differences in ORR, PFS, and OS.[11]
Non-Small Cell Lung Cancer (NSCLC)ICIsVariousPatients using NSAIDs had significantly worse objective response rates (ORR) and progression-free survival (PFS).

Preclinical Data:

Animal ModelICI(s)NSAID(s)Key FindingsReference(s)
Murine tumor modelsAnti-PD-1COX inhibitors (e.g., aspirin)Inhibiting COX synergizes with anti-PD-1 blockade in inducing eradication of tumors.[12][13]
ICIs in Combination with TNF-alpha Inhibitors

Clinical Data:

Cancer Type(s)ICI(s)TNF-alpha Inhibitor(s)Key FindingsReference(s)
Various solid tumors with irECIpilimumab/nivolumab, pembrolizumab, ipilimumab, cemiplimabInfliximabConcurrent treatment appears to be safe, facilitates steroid tapering, and prevents immune-related enterocolitis (irEC).[14][15][16][17]
Melanoma with ICI-induced colitisICIsTNF inhibitorsNo difference in overall survival compared to patients treated with corticosteroids alone for colitis.[18]

Preclinical Data:

Animal ModelICI(s)TNF-alpha Inhibitor(s)Key FindingsReference(s)
Murine colitis and tumor modelAnti-CTLA-4 and Anti-PD-1TNF inhibitorAmeliorated colitis and augmented ICI anti-tumor activity.[18]
Murine melanoma modelAnti-PD-1Anti-TNF-alphaConcurrent treatment led to improved anti-tumor responses.[17]
ICIs in Combination with JAK Inhibitors

Clinical Data:

Cancer Type(s)ICI(s)JAK Inhibitor(s)Key FindingsReference(s)
Metastatic Non-Small Cell Lung Cancer (NSCLC)PembrolizumabItacitinibCombination therapy demonstrated an overall response rate of 67% and a median progression-free survival of nearly two years.[19][20]
Relapsed or Refractory Hodgkin LymphomaNivolumabRuxolitinibCombination therapy achieved a best overall response rate of 53% and an overall survival rate of 87% at two years.[19][21]

Preclinical Data:

Animal ModelICI(s)JAK Inhibitor(s)Key FindingsReference(s)
Murine solid tumor and lymphoma modelsAnti-PD-1RuxolitinibRescued the function of exhausted T cells and enhanced the efficacy of immune checkpoint blockade.[21]
Murine NSCLC modelPembrolizumabItacitinibCombination therapy significantly improved survival and reduced tumor burden.[22]
Murine solid cancer modelsCellular and peptide vaccinesPF-06651600 (JAK3i)Low-dose chronic JAK3i significantly improved T-cell responses and decreased tumor load.

Experimental Protocols

In Vivo Murine Tumor Model for Evaluating ICI and Anti-inflammatory Agent Combinations

Objective: To assess the in vivo efficacy of an ICI in combination with an anti-inflammatory agent in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Murine cancer cell line (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody, clone RMP1-14)

  • Anti-inflammatory agent (e.g., Celecoxib, Dexamethasone, Infliximab, Ruxolitinib)

  • Vehicle control for the anti-inflammatory agent

Procedure:

  • Cell Culture: Culture the chosen murine cancer cell line in complete medium at 37°C and 5% CO2.

  • Tumor Cell Implantation:

    • Harvest cells when they reach 70-80% confluency.

    • Wash cells with PBS and detach using trypsin.

    • Resuspend cells in complete medium and count using a hemocytometer with trypan blue to assess viability.

    • Centrifuge the cells and resuspend in sterile PBS at a concentration of 1 x 10^6 viable cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 5-7 days after implantation.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Administration:

    • Randomize mice into treatment groups (n=8-10 per group) when tumors reach an average volume of 50-100 mm^3.

      • Group 1: Vehicle control

      • Group 2: ICI alone

      • Group 3: Anti-inflammatory agent alone

      • Group 4: ICI + Anti-inflammatory agent

    • Administer treatments as per the following schedule (example):

      • ICI (anti-PD-1): 10 mg/kg, intraperitoneal (i.p.) injection, twice a week for 2 weeks.

      • NSAID (Celecoxib): 20 mg/kg, oral gavage, daily for 2 weeks.

      • Corticosteroid (Dexamethasone): 1 mg/kg, i.p. injection, daily for 2 weeks.

      • TNF-alpha inhibitor (Infliximab): 10 mg/kg, i.p. injection, twice a week for 2 weeks.

      • JAK inhibitor (Ruxolitinib): 30 mg/kg, oral gavage, twice daily for 2 weeks.

  • Endpoint and Analysis:

    • Continue monitoring tumor growth until tumors reach the predetermined endpoint (e.g., 2000 mm^3) or for a specified duration.

    • Euthanize mice at the endpoint and excise tumors for further analysis.

    • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle control.

    • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

      • Prepare single-cell suspensions from the excised tumors.[4]

      • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).

      • Analyze the stained cells by flow cytometry to quantify the different immune cell populations within the tumor microenvironment.[4]

    • Cytokine Analysis:

      • Homogenize a portion of the tumor tissue to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using ELISA or a multiplex cytokine array.[19]

In Vitro T-cell Activation and Co-culture Assay

Objective: To evaluate the effect of an anti-inflammatory agent on ICI-mediated T-cell activation and cytotoxicity against tumor cells in vitro.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Human cancer cell line (e.g., SK-MEL-5 melanoma, A549 lung carcinoma)

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin/streptomycin, IL-2)

  • Anti-human CD3 and anti-human CD28 antibodies (for T-cell stimulation)

  • Immune checkpoint inhibitor (e.g., Pembrolizumab, Nivolumab)

  • Anti-inflammatory agent

  • Vehicle control

  • 96-well flat-bottom plates

  • IFN-γ ELISA kit

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

  • T-cell Isolation and Expansion:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

    • Expand the isolated T-cells by stimulating with anti-CD3/CD28 antibodies and IL-2 for 7-10 days.

  • Tumor Cell Plating:

    • Plate the target cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Co-culture and Treatment:

    • On the day of the experiment, remove the medium from the tumor cells.

    • Add the expanded T-cells to the tumor cells at an effector-to-target (E:T) ratio of 10:1.

    • Add the ICI and/or the anti-inflammatory agent at various concentrations to the co-culture wells. Include appropriate controls (T-cells alone, tumor cells alone, vehicle control).

  • Incubation:

    • Incubate the co-culture plate at 37°C and 5% CO2 for 24-48 hours.

  • Analysis:

    • T-cell Activation (IFN-γ production): After incubation, collect the supernatant from each well and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

    • Cytotoxicity: Measure the percentage of tumor cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the interaction between ICIs and different anti-inflammatory agents.

ICI_Corticosteroid_Pathway TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates CD28 CD28 CD28->PI3K_AKT Co-stimulates PD1 PD-1 PD1->PI3K_AKT Inhibits GR Glucocorticoid Receptor (GR) NFkB NF-κB GR->NFkB Inhibits AP1 AP-1 GR->AP1 Inhibits Tcell_Activation T-cell Activation (Proliferation, Cytokine Release) NFkB->Tcell_Activation Promotes AP1->Tcell_Activation Promotes NFAT NFAT NFAT->Tcell_Activation Promotes PI3K_AKT->NFkB Activates PI3K_AKT->AP1 Activates PI3K_AKT->NFAT Activates ICI ICI (anti-PD-1) ICI->PD1 Blocks Corticosteroid Corticosteroid Corticosteroid->GR Binds PDL1 PD-L1 PDL1->PD1 Binds

Caption: Interaction of ICI and Corticosteroid Signaling Pathways in T-cells.

ICI_NSAID_Pathway Tumor_Cell Tumor Cell COX2 COX-2 Tumor_Cell->COX2 Upregulates PDL1 PD-L1 Tumor_Cell->PDL1 PGE2 PGE2 COX2->PGE2 Produces EP_Receptor EP Receptor PGE2->EP_Receptor Binds MDSC MDSC EP_Receptor->MDSC Promotes Treg Treg EP_Receptor->Treg Promotes T_Cell T-cell MDSC->T_Cell Inhibits Treg->T_Cell Inhibits PD1 PD-1 T_Cell->PD1 NSAID NSAID NSAID->COX2 Inhibits ICI ICI (anti-PD-1) ICI->PD1 Blocks Tcell_Inhibition T-cell Inhibition PD1->Tcell_Inhibition Leads to PDL1->PD1 Binds In_Vivo_Workflow Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Implantation Monitoring1 Tumor Growth Monitoring Implantation->Monitoring1 Randomization Randomization into Treatment Groups Monitoring1->Randomization Treatment Administer ICI and/or Anti-inflammatory Agent Randomization->Treatment Monitoring2 Continued Tumor Growth Monitoring Treatment->Monitoring2 Endpoint Endpoint Reached Monitoring2->Endpoint Analysis Tumor Excision and Analysis (TGI, TILs, Cytokines) Endpoint->Analysis End End Analysis->End In_Vitro_Workflow Start Start Tcell_Isolation Isolate and Expand CD8+ T-cells Start->Tcell_Isolation Tumor_Plating Plate Tumor Cells Start->Tumor_Plating Co_culture Co-culture T-cells and Tumor Cells Tcell_Isolation->Co_culture Tumor_Plating->Co_culture Treatment Add ICI and/or Anti-inflammatory Agent Co_culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analyze T-cell Activation and Cytotoxicity Incubation->Analysis End End Analysis->End

References

Troubleshooting & Optimization

ICI 211965 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ICI 211965 (also known as Zelandopam).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are detailed in the table below.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures to maintain their integrity. Specific temperature guidelines for short and long-term storage are provided in the data table. It is generally recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What is the expected shelf-life of this compound?

A3: If stored correctly under the recommended conditions, this compound is expected to have a shelf life of over two years.[2]

Q4: My vial of this compound arrived at room temperature. Is it still viable?

A4: Yes. The compound is considered stable for a few weeks during standard shipping conditions at ambient temperature.[2] Upon receipt, it is crucial to transfer it to the recommended storage conditions for long-term stability.

Q5: In what solvent can I dissolve this compound?

A5: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2]

Troubleshooting Guide

Issue: I am observing lower than expected activity in my experiments.

  • Question: Could the compound have degraded?

    • Answer: Improper storage is a common cause of compound degradation. Verify that both the solid compound and any prepared stock solutions have been stored according to the recommended conditions (see Table 1). For stock solutions, confirm that they have not been subjected to numerous freeze-thaw cycles. It is advisable to use freshly prepared solutions or aliquots that have been stored correctly.[1]

  • Question: Was the compound completely dissolved?

    • Answer: Ensure that the compound is fully dissolved in the appropriate solvent before use. Visual inspection for any particulate matter is recommended. Sonication can aid in the dissolution of the compound.

Issue: The appearance of the solid compound has changed (e.g., color change, clumping).

  • Question: Is the compound still usable?

    • Answer: A change in the physical appearance of the compound could indicate degradation or moisture absorption. It is recommended to use a fresh vial of the compound if you observe any significant changes. Storing the compound in a desiccator can help protect it from moisture.[1]

Data Presentation

Table 1: Summary of Storage and Stability Data for this compound

FormStorage ConditionDurationShelf Life
Solid0 - 4°C, dry, darkShort-term (days to weeks)>2 years (if stored properly)[2]
Solid-20°C, dry, darkLong-term (months to years)>2 years (if stored properly)[2]
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)[2]Up to 3 months (general guidance)[1]
Stock Solution (in DMSO)-20°CLong-term (months)[2]Up to 3 months (general guidance)[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following general procedure outlines the preparation of a stock solution.

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile tube. For example, for 1 ml of a 10 mM stock solution, weigh out 0.3895 mg (Molecular Weight: 389.51 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution. e. Visually inspect the solution to ensure there is no undissolved particulate matter. f. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. g. Store the stock solution at -20°C for long-term use or at 0-4°C for short-term use.[2]

Mandatory Visualization

G cluster_storage This compound Storage and Handling Workflow receive Receive this compound (Ambient Shipping) storage_decision Intended Use? receive->storage_decision short_term_solid Store Solid at 0-4°C (Dry, Dark) storage_decision->short_term_solid Short-term (days to weeks) long_term_solid Store Solid at -20°C (Dry, Dark) storage_decision->long_term_solid Long-term (months to years) prepare_solution Prepare Stock Solution (e.g., in DMSO) short_term_solid->prepare_solution long_term_solid->prepare_solution use_immediately Use in Experiment prepare_solution->use_immediately storage_solution_decision Solution Storage? prepare_solution->storage_solution_decision short_term_solution Store Solution at 0-4°C (Aliquot) storage_solution_decision->short_term_solution Short-term long_term_solution Store Solution at -20°C (Aliquot) storage_solution_decision->long_term_solution Long-term

References

Technical Support Center: ICI 211965 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental compound "ICI 211965" is not available in publicly accessible scientific literature or chemical databases. The identifier may be incorrect, an internal code, or refer to a compound that has not been extensively studied or reported. The following is a generalized template for a technical support center, based on common issues encountered with experimental compounds. Researchers should substitute the specific details of their compound of interest where applicable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving [Investigational Compound]?

A1: The optimal solvent for an investigational compound depends on its chemical properties. For initial experiments, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. A summary of solubility for a hypothetical compound is provided in the table below. Always refer to the manufacturer's product data sheet for specific guidance.

Table 1: Hypothetical Compound Solubility Data

SolventSolubility (mg/mL)Max Concentration (mM)Notes
DMSO>50>100Prepare stock solutions at high concentrations.
Ethanol1020May be suitable for in vivo studies.
PBS (pH 7.4)<0.1<0.2Limited aqueous solubility.

Q2: How should I store stock solutions of [Investigational Compound]?

A2: Stock solutions in organic solvents like DMSO should typically be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.

Q3: What are the known off-target effects of [Investigational Compound]?

A3: Investigational compounds may have off-target effects that are not yet fully characterized. It is crucial to include appropriate controls in your experiments to account for any non-specific effects. This can include vehicle controls, negative control compounds with similar chemical structures but lacking the expected activity, and testing in multiple cell lines or model systems.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Media

Symptom: The compound precipitates out of solution when diluted from a DMSO stock into aqueous cell culture media or buffer.

Possible Causes:

  • The final concentration of the compound exceeds its aqueous solubility limit.

  • The final percentage of DMSO is too low to maintain solubility.

Solutions:

  • Reduce Final Concentration: Test a range of lower concentrations to find the solubility limit in your specific experimental conditions.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain compound solubility. Ensure you have a vehicle control with the same final DMSO concentration.

  • Use a Surfactant or Carrier: For in vivo studies, formulation with a carrier such as Tween 80 or Cremophor EL may be necessary to improve solubility.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Symptom: High variability is observed between replicate experiments.

Possible Causes:

  • Compound Instability: The compound may be unstable in solution at room temperature or 37°C.

  • Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variations in the final concentration.

  • Cell Culture Variability: Differences in cell passage number, confluency, or health can impact the experimental outcome.

Solutions:

  • Assess Compound Stability: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Verify Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques.

  • Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment.

Experimental Workflow & Signaling Pathways

The following diagrams represent generalized workflows and pathways that are often relevant in drug discovery experiments.

G cluster_0 Experimental Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Make Serial Dilutions A->B C Treat Cells/Tissues B->C D Incubate for Defined Period C->D E Perform Assay (e.g., Viability, Western Blot) D->E F Data Analysis E->F G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound Investigational Compound Compound->Receptor Inhibition

Technical Support Center: Optimizing Inhibitor Concentrations for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing inhibitor concentrations, using a hypothetical inhibitor ("Inhibitor X"), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new inhibitor in a cell-based assay?

A1: The optimal concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1][2] It is recommended to review existing literature for the inhibitor or similar compounds to determine a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.

Q2: How should I prepare and store stock solutions of my inhibitor?

A2: Most inhibitors are soluble in dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[2] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[2] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2]

Q3: Why is my inhibitor potent in a biochemical assay but shows weak activity in my cellular assay?

A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[3] Several factors can contribute to this, including:

  • Cellular ATP Concentration: Intracellular ATP levels are significantly higher (in the millimolar range) than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency.[3]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Compound Stability: The inhibitor may be unstable in the cell culture medium or be metabolized by the cells.[3]

Q4: How can I assess the stability of my compound in the cell culture medium?

A4: The stability of a compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound over time.[3] A simpler, though less precise, method involves visually inspecting the culture medium for any signs of precipitation at different time points using a microscope.[3]

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assay Results

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques to distribute cells evenly across the wells.[3]

  • Possible Cause: Edge effects in the microplate.

    • Solution: The outer wells of a microplate are more susceptible to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media.[3]

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of assay reagents.[3]

  • Possible Cause: Improper pipetting technique.

    • Solution: Vigorous pipetting can dislodge adherent cells. When adding or removing solutions, dispense the liquid gently against the side of the well.[3]

Issue 2: High Levels of Cell Death or Cytotoxicity at Expected Inhibitory Concentrations

  • Possible Cause: The cell line is highly sensitive to the inhibition of the target pathway.

    • Solution: Reduce the concentration of the inhibitor and/or shorten the incubation time.[2]

  • Possible Cause: Off-target effects.

    • Solution: While allosteric inhibitors tend to be more specific, off-target effects can still manifest at higher concentrations.[2] Consider performing a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity.

Issue 3: No Observable Inhibitory Effect

  • Possible Cause: The inhibitor concentration is too low.

    • Solution: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[3]

  • Possible Cause: Cell line specificity.

    • Solution: Confirm that your chosen cell line expresses the target of interest and that the signaling pathway is active and sensitive to your inhibitor.[3]

  • Possible Cause: Poor quality of detection antibodies (for Western blotting or flow cytometry).

    • Solution: Verify the specificity and determine the optimal dilution of your primary and secondary antibodies.[3]

Experimental Protocols & Data Presentation

A critical step in optimizing inhibitor concentration is to perform a dose-response analysis to determine the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%.

Protocol 1: Dose-Response Experiment for Inhibitor X

This protocol outlines the steps to determine the IC50 value of "Inhibitor X" by assessing its impact on cell viability using an MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inhibitor X

  • DMSO

  • Phosphate-buffered saline (PBS)

  • MTT reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Inhibitor Preparation: Prepare a 10-fold serial dilution of the Inhibitor X stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.001 µM to 100 µM).[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared Inhibitor X dilutions or control solutions to the appropriate wells.[1]

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]

  • MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance using a plate reader.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the effect of "Inhibitor X" on the phosphorylation of its target protein.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inhibitor X

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary and secondary antibodies

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours before the experiment.[3]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Inhibitor X or a vehicle control for a specified time (e.g., 1-2 hours).[3]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2][3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an appropriate detection method.

Data Presentation

Table 1: Dose-Response Data for Inhibitor X

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 3.9
152.3 ± 4.2
1015.6 ± 2.8
1005.1 ± 1.9

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
High variability in resultsUneven cell seeding, edge effects, inconsistent timingEnsure homogenous cell suspension, avoid outer wells, maintain a strict schedule.[3]
High cytotoxicityCell line sensitivity, off-target effectsReduce inhibitor concentration/incubation time, perform dose-response.[2]
Weak cellular activityLow cell permeability, high cellular ATP, compound instabilityUse permeability assays, consider ATP-competitive nature, check stability with HPLC/LC-MS.[3]

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Inhibitor Concentration A Range-Finding Experiment (Broad Concentration Range) B Dose-Response Experiment (Narrow Concentration Range) A->B Refine Concentration C Determine IC50/EC50 B->C Analyze Data D Cytotoxicity Assay (e.g., MTT, MTS) B->D E Select Optimal Concentration (Effective & Non-toxic) C->E D->E F Downstream Experiments E->F Proceed

Caption: Workflow for determining the optimal inhibitor concentration.

G cluster_pathway Hypothetical Signaling Pathway for Inhibitor X Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes InhibitorX Inhibitor X InhibitorX->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by Inhibitor X.

G Troubleshooting Issue Weak or No Effect Cause1 Possible Cause Concentration Too Low Troubleshooting:f1->Cause1:f0 Cause2 Possible Cause Poor Cell Permeability Troubleshooting:f1->Cause2:f0 Cause3 Possible Cause Inactive Target Pathway Troubleshooting:f1->Cause3:f0 Solution1 Solution Increase Concentration or Perform Dose-Response Cause1:f1->Solution1:f0 Solution2 Solution Assess Permeability (e.g., PAMPA) Cause2:f1->Solution2:f0 Solution3 Solution Confirm Target Expression and Pathway Activation Cause3:f1->Solution3:f0

Caption: Troubleshooting logic for weak or no inhibitor effect.

References

Technical Support Center: ICI 211,965

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: ICI 211,965 (also known as 'Acolen') Chemical Class: Selective D2 Dopamine Receptor Antagonist

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ICI 211,965. This document outlines the known on-target and off-target pharmacological profile of the compound, provides troubleshooting guidance for common experimental issues, and answers frequently asked questions.

Selectivity Profile of ICI 211,965

ICI 211,965 is a potent and selective antagonist of the D2 dopamine receptor. However, like many pharmacological agents, it exhibits some degree of affinity for other receptors, which can lead to off-target effects. The binding affinities of ICI 211,965 for its primary targets and key off-targets are summarized below.

ReceptorAffinity (pKi)Notes
Dopamine D2 8.8 Primary Target
Dopamine D38.2High affinity, common for D2 antagonists.
Dopamine D47.0Lower affinity compared to D2/D3.
Alpha-1 Adrenergic 7.1 Potential for cardiovascular off-target effects.
5-HT2A 7.0 Potential for serotonergic off-target effects.

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Off-Target Signaling Pathways

Understanding the signaling pathways associated with off-target receptors is crucial for interpreting unexpected experimental results.

Alpha-1 Adrenergic Receptor Signaling

Interaction with alpha-1 adrenergic receptors can lead to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This pathway is primarily involved in smooth muscle contraction, vasoconstriction, and other physiological responses.

alpha1_pathway ICI_211965 ICI 211,965 alpha1 α1-Adrenergic Receptor ICI_211965->alpha1 Antagonism Gq11 Gq/11 alpha1->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Alpha-1 adrenergic receptor signaling pathway.

5-HT2A Receptor Signaling

Similar to the alpha-1 adrenergic receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway.[1] Its activation by an agonist leads to the stimulation of PLC, resulting in the generation of IP3 and DAG, which subsequently increase intracellular calcium levels and activate PKC. This pathway is involved in a wide range of central nervous system functions, including mood, cognition, and perception.

FHT2A_pathway ICI_211965 ICI 211,965 FHT2A 5-HT2A Receptor ICI_211965->FHT2A Antagonism Gq11 Gq/11 FHT2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: 5-HT2A receptor signaling pathway.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Actions
Unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate). Interaction with alpha-1 adrenergic receptors . Antagonism of these receptors can lead to vasodilation and a drop in blood pressure.1. Dose-Response Analysis: Perform a dose-response curve for the observed cardiovascular effect to determine if it correlates with the known affinity of ICI 211,965 for alpha-1 adrenergic receptors. 2. Co-administration with a Selective Antagonist: Use a highly selective alpha-1 adrenergic antagonist to see if it blocks the unexpected effect. 3. Monitor QT Interval: Be aware that D2 receptor antagonists as a class have the potential to prolong the QT interval. If conducting in vivo studies, consider ECG monitoring.
Atypical behavioral or neurological responses not consistent with D2 antagonism (e.g., anxiolytic-like or pro-cognitive effects). Interaction with 5-HT2A receptors . The 5-HT2A receptor is involved in complex behaviors, and its modulation can produce a variety of effects.1. Behavioral Phenotyping: Broaden the behavioral assessment to include tests sensitive to serotonergic modulation. 2. Use of a Selective 5-HT2A Antagonist: Co-administer a selective 5-HT2A antagonist to determine if it reverses the unexpected behavioral phenotype. 3. In Vitro Functional Assays: Characterize the functional activity (antagonism, agonism, or inverse agonism) of ICI 211,965 at the 5-HT2A receptor using a functional assay (e.g., calcium mobilization or IP1 accumulation).
Discrepancy between in vitro potency and in vivo efficacy. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The compound may have different free concentrations at the target site in vivo compared to the in vitro assay conditions. Receptor Occupancy: The administered dose may not be achieving sufficient occupancy of the D2 receptor in the target tissue.1. Measure Brain Penetration: If working with CNS effects, determine the brain-to-plasma ratio of ICI 211,965. 2. Receptor Occupancy Studies: Conduct ex vivo or in vivo receptor occupancy studies to correlate dose with target engagement. 3. Evaluate Off-Target Occupancy: At higher doses, consider the possibility of significant occupancy at off-target receptors contributing to the overall in vivo effect.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about off-target effects of ICI 211,965?

A1: As a general rule, off-target effects should be considered when the concentration of ICI 211,965 used in your experiment approaches the Ki value for the off-target receptor. Based on the pKi values, you may start to see engagement of alpha-1 adrenergic and 5-HT2A receptors at concentrations approximately 10-fold higher than those required for D2 receptor antagonism. It is recommended to perform dose-response experiments to empirically determine the threshold for off-target effects in your specific assay.

Q2: My cells/tissue express both D2 and alpha-1 adrenergic receptors. How can I isolate the D2-mediated effects of ICI 211,965?

A2: To dissect the D2-mediated effects, you can use a pharmacological blocking strategy. Pre-treat your cells or tissue with a highly selective alpha-1 adrenergic antagonist at a concentration that fully blocks the alpha-1 adrenergic receptors. Any remaining effect of ICI 211,965 can then be attributed to its action on D2 receptors.

Q3: Can ICI 211,965 be used as a tool compound to study 5-HT2A receptor function?

A3: Due to its significantly higher affinity for D2 and D3 receptors, ICI 211,965 is not recommended as a selective tool compound for studying 5-HT2A receptors. A more selective 5-HT2A antagonist should be used for such studies to avoid confounding results from dopamine receptor blockade.

Q4: Are there any known functional consequences of ICI 211,965 at its off-target receptors?

A4: While the binding affinity data is available, specific functional data (e.g., EC50 or IC50 values from functional assays) for ICI 211,965 at alpha-1 adrenergic and 5-HT2A receptors is not extensively reported in publicly available literature. It is recommended that researchers characterize the functional activity of the compound in their own assay systems to fully understand its effects.

Q5: What is the risk of QT prolongation with ICI 211,965?

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of ICI 211,965 for a target receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest. Incubate Incubate membranes, radioligand, and ICI 211,965 to reach equilibrium. Membrane_Prep->Incubate Reagents Prepare assay buffer, radioligand, and serial dilutions of ICI 211,965. Reagents->Incubate Filter Separate bound from free radioligand by rapid filtration. Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand. Filter->Wash Count Measure radioactivity on filters using a scintillation counter. Wash->Count Plot Plot percent inhibition vs. log concentration of ICI 211,965. Count->Plot Calculate Calculate IC50 and Ki values using non-linear regression. Plot->Calculate

Caption: General workflow for a radioligand binding assay.

GTPγS Binding Assay (General Protocol)

This functional assay measures the ability of a compound to modulate G-protein activation by a receptor.

gtp_gamma_s_workflow cluster_prep_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation & Counting cluster_analysis_gtp Data Analysis Membrane_Prep_GTP Prepare cell membranes expressing the receptor of interest. Incubate_GTP Incubate membranes with GDP, agonist, and varying concentrations of ICI 211,965. Membrane_Prep_GTP->Incubate_GTP Reagents_GTP Prepare assay buffer, [³⁵S]GTPγS, GDP, agonist, and ICI 211,965. Reagents_GTP->Incubate_GTP Add_GTP Initiate reaction by adding [³⁵S]GTPγS. Incubate_GTP->Add_GTP Filter_GTP Terminate reaction and separate bound [³⁵S]GTPγS by rapid filtration. Add_GTP->Filter_GTP Wash_GTP Wash filters to reduce non-specific binding. Filter_GTP->Wash_GTP Count_GTP Measure radioactivity on filters using a scintillation counter. Wash_GTP->Count_GTP Plot_GTP Plot [³⁵S]GTPγS binding vs. log concentration of ICI 211,965. Count_GTP->Plot_GTP Calculate_GTP Determine IC50 or EC50 values from the dose-response curve. Plot_GTP->Calculate_GTP

Caption: General workflow for a GTPγS binding assay.

References

Technical Support Center: Interpreting Unexpected Results with ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving the 5-lipoxygenase (5-LOX) inhibitor, ICI 211965.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ZM-211965, is a selective and potent inhibitor of 5-lipoxygenase (5-LOX).[1][2] Its primary mechanism of action is to block the activity of the 5-LOX enzyme, which is a key enzyme in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators.

Q2: What are the common applications of this compound in research?

This compound is primarily used in research to investigate the role of the 5-LOX pathway in various physiological and pathological processes, including inflammation, immune responses, and cardiovascular conditions. It has been studied for its potential therapeutic effects in regulating interleukins involved in joint cartilage destruction.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide for Unexpected Results

Researchers using this compound may encounter results that deviate from the expected inhibition of the 5-LOX pathway. This guide addresses common unexpected observations and provides systematic approaches to troubleshoot these findings.

Issue 1: Observed cellular effects appear independent of 5-LOX inhibition.

You are observing cellular effects such as reduced cell death or changes in oxidative stress markers that do not correlate with the expected downstream effects of leukotriene synthesis inhibition.

Possible Cause:

This compound has been shown to possess antioxidant properties that are independent of its 5-lipoxygenase-inhibiting effect.[1] This can lead to a reduction in cellular damage, such as decreased leakage of lactate dehydrogenase (LDH) and reduced lipid peroxidation, at concentrations that may also inhibit 5-LOX.[1]

Troubleshooting Workflow:

Start Unexpected cellular effect (e.g., reduced cytotoxicity) Control_Expt Design control experiments Start->Control_Expt Measure_Antioxidant Measure direct antioxidant activity (e.g., DPPH or ABTS assay) Control_Expt->Measure_Antioxidant Measure_5LOX Measure 5-LOX pathway products (e.g., LTB4, cysLTs) Control_Expt->Measure_5LOX Compare_Dose Compare dose-response curves Measure_Antioxidant->Compare_Dose Measure_5LOX->Compare_Dose Conclusion Determine if effect is due to 5-LOX inhibition, antioxidant activity, or both Compare_Dose->Conclusion

Caption: Troubleshooting workflow for differentiating 5-LOX inhibition from antioxidant effects.

Experimental Protocols:

  • Protocol 1: Measurement of Lactate Dehydrogenase (LDH) Leakage

    • Plate cells (e.g., myocytes) at a density of approximately 9×10^5 cells/mL in 35 mm culture dishes and culture for 6 days at 37°C and 5% CO2.[1]

    • Treat cells with a dose range of this compound. Include a vehicle control (e.g., 0.1% ethanol).[1]

    • At various time points (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 hours), collect the culture medium.[1]

    • Measure LDH activity in the collected medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Lyse the remaining cells to determine the total intracellular LDH activity.

    • Calculate the percentage of LDH leakage as (LDH in medium / (LDH in medium + intracellular LDH)) * 100.

  • Protocol 2: Quantification of 5-LOX Pathway Products (e.g., LTB4) by ELISA

    • Culture cells (e.g., macrophages or neutrophils) in appropriate media.

    • Pre-incubate cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a 5-LOX activator (e.g., calcium ionophore A23187) for a defined period (e.g., 15 minutes).

    • Collect the cell supernatant.

    • Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Data Presentation:

Concentration of this compound% LDH Leakage Reduction (Compared to Control)% LTB4 Inhibition (Compared to Control)
1 µM
10 µM
50 µM
100 µM

This is a template table. Actual values should be determined experimentally.

Issue 2: Inconsistent or lack of expected inhibitory effect on leukotriene production.

Despite using this compound at a concentration expected to inhibit 5-LOX, you do not observe a significant reduction in the downstream products of the 5-LOX pathway.

Possible Causes:

  • Compound Instability: this compound may have degraded due to improper storage or handling.

  • Cellular Uptake/Efflux: The compound may not be effectively entering the cells or is being actively transported out.

  • Activation of Alternative Pathways: Cells may be utilizing alternative pathways for the production of inflammatory mediators.

  • High Cell Density: At high cell densities, the effective concentration of the inhibitor per cell may be reduced.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the correct storage of this compound (desiccated at -20°C).

    • Prepare fresh stock solutions in DMSO.

    • Consider verifying the compound's activity in a cell-free 5-LOX activity assay.

  • Optimize Experimental Conditions:

    • Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

    • Optimize cell density to ensure an adequate inhibitor-to-cell ratio.

    • Vary the pre-incubation time with this compound before stimulating the cells.

  • Investigate Alternative Pathways:

    • Consider the possibility of off-target effects on other related pathways, such as the cyclooxygenase (COX) pathway. While this compound is a selective 5-LOX inhibitor, cross-reactivity can occur with other lipoxygenases, especially at high concentrations.

    • Measure the products of other lipoxygenase isoforms (e.g., 12-HETE, 15-HETE) or the COX pathway (e.g., prostaglandins) to assess for off-target effects.

Signaling Pathway Diagram:

AA Arachidonic Acid LOX Lipoxygenases AA->LOX COX Cyclooxygenases AA->COX cPLA2 cPLA2 cPLA2->AA release Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins ICI211965 This compound ICI211965->LOX Zileuton Zileuton (control) Zileuton->cPLA2 potential off-target

Caption: Arachidonic acid metabolism and potential sites of inhibitor action.

Issue 3: Unexpected effects on prostaglandin levels.

You observe an alteration in prostaglandin (e.g., PGE2) levels after treatment with this compound, which is not the primary target of this inhibitor.

Possible Cause:

While this compound is a selective 5-LOX inhibitor, some 5-LOX inhibitors have been shown to have off-target effects on the prostaglandin pathway. For instance, the 5-LOX inhibitor zileuton has been reported to suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid, the common precursor for both leukotriene and prostaglandin synthesis. This effect is independent of its 5-LOX inhibition. It is plausible that this compound could have similar off-target effects, especially at higher concentrations.

Troubleshooting and Investigation:

  • Measure Arachidonic Acid Release:

    • Label cells with [3H]-arachidonic acid.

    • Treat cells with this compound or a vehicle control.

    • Stimulate the cells to induce arachidonic acid release (e.g., with a calcium ionophore).

    • Measure the amount of radioactivity released into the supernatant to quantify arachidonic acid release.

  • Assess Cyclooxygenase (COX) Activity:

    • Perform a cell-free or whole-cell assay to directly measure the activity of COX-1 and COX-2 in the presence and absence of this compound.

Data Comparison Table:

InhibitorPrimary TargetKnown Off-Target Effect
This compound 5-LipoxygenaseAntioxidant effect[1]
Zileuton 5-LipoxygenaseInhibition of arachidonic acid release

By systematically applying these troubleshooting guides, researchers can better interpret unexpected results obtained with this compound and gain a more comprehensive understanding of its effects in their experimental systems.

References

Technical Support Center: Controlling for Off-Target Antioxidant Activity of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "ICI 211965" is not readily identifiable in scientific literature. The acronym "ICI" is commonly used for "Immune Checkpoint Inhibitors." This guide provides a general framework for researchers to control for potential off-target antioxidant activity of any investigational compound, using Immune Checkpoint Inhibitors as a relevant example class of molecules where off-target effects are a consideration.

Frequently Asked Questions (FAQs)

Q1: My primary research is on the immunomodulatory effects of my compound, but I suspect it has off-target antioxidant activity. Why is this a problem?

Q2: What are the common mechanisms by which a non-antioxidant drug might exhibit antioxidant properties?

A: A compound can exhibit off-target antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The molecule itself may directly interact with and neutralize free radicals.

  • Metal Ion Chelation: The compound might bind to transition metals like iron and copper, which are catalysts in the formation of ROS.[1]

  • Upregulation of Endogenous Antioxidant Enzymes: The compound could induce the expression of protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

  • Inhibition of Pro-oxidant Enzymes: The compound may inhibit enzymes that generate ROS, such as NADPH oxidases.

Q3: How can I determine if my compound has direct antioxidant activity?

A: You can use a series of cell-free (in vitro) assays to assess direct antioxidant activity. These assays are crucial because they isolate the chemical properties of your compound from its biological effects in a cellular context. See the "Experimental Protocols" section for detailed methodologies.

Troubleshooting Guide

Issue 1: I am seeing a protective effect of my compound in a cell-based assay, but I'm not sure if it's due to its primary target or an off-target antioxidant effect.

Troubleshooting Steps:

  • Characterize Direct Antioxidant Potential: Perform cell-free antioxidant assays such as DPPH, ABTS, or ORAC to determine if your compound has inherent radical scavenging activity.

  • Use a Structurally Related Inactive Analog: If available, use a similar molecule that does not engage the primary target but retains the chemical scaffold. If this analog also shows a protective effect, it is likely due to an off-target effect like antioxidant activity.

  • Induce Oxidative Stress: Co-treat your cells with your compound and a known ROS-inducing agent (e.g., hydrogen peroxide, menadione). If your compound's protective effect is enhanced or only observed under these conditions, it points towards an antioxidant mechanism.

  • Measure Intracellular ROS Levels: Use fluorescent probes like DCFDA or DHE to directly measure changes in intracellular ROS levels in the presence of your compound. A significant decrease in ROS would support an antioxidant effect.

Issue 2: My compound shows activity in a DPPH assay. Does this automatically mean it will act as an antioxidant in my cell-based experiments?

Troubleshooting Steps:

  • Consider Bioavailability: A compound that is active in a cell-free assay may not be able to cross the cell membrane to exert its effect intracellularly. Assess the lipophilicity and other physicochemical properties of your compound.

  • Evaluate Cellular Antioxidant Activity: Perform cell-based antioxidant assays (e.g., Cellular Antioxidant Activity (CAA) assay) to confirm that the compound is active in a biological context.

  • Assess Effects on Endogenous Antioxidant Systems: Use techniques like Western blotting or qPCR to measure the expression and activity of key antioxidant enzymes (e.g., SOD, catalase, Nrf2) to see if your compound upregulates the cell's own defense mechanisms.

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Cell-Free)

Objective: To determine the direct radical scavenging activity of the investigational compound.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a serial dilution of the investigational compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the compound, positive control, and methanol (as a blank).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA

Objective: To measure the effect of the investigational compound on intracellular ROS levels.

Methodology:

  • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with pre-warmed PBS.

  • Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of the investigational compound for the desired time. Include a positive control for ROS induction (e.g., 100 µM H₂O₂) and an antioxidant control (e.g., N-acetylcysteine).

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Quantitative Data Summary

Table 1: Example Data from In Vitro Antioxidant Assays

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µmol TE/µmol)
Investigational Compound X15.2 ± 1.825.7 ± 2.32.1 ± 0.3
Ascorbic Acid (Control)8.5 ± 0.912.1 ± 1.11.0
Trolox (Control)11.2 ± 1.318.4 ± 1.91.0

IC₅₀ represents the concentration required to scavenge 50% of the radicals. TE = Trolox Equivalents.

Table 2: Example Data from Cell-Based ROS Assay

TreatmentIntracellular ROS (Relative Fluorescence Units)
Vehicle Control100 ± 5.2
H₂O₂ (100 µM)250 ± 15.8
Compound X (10 µM)85 ± 4.7
Compound X (10 µM) + H₂O₂150 ± 11.3
N-acetylcysteine (1 mM) + H₂O₂120 ± 9.1

Visualizations

experimental_workflow cluster_start Initial Observation cluster_hypothesis Hypothesis Generation cluster_testing Experimental Controls cluster_conclusion Conclusion start Observed cellular effect of Investigational Compound hypo1 Primary Target Engagement start->hypo1 hypo2 Off-Target Antioxidant Effect start->hypo2 cell_free Cell-Free Assays (DPPH, ABTS, ORAC) hypo2->cell_free Test for direct scavenging cell_based Cell-Based Assays (ROS Measurement, Antioxidant Enzyme Expression) hypo2->cell_based Test for cellular antioxidant effects conclusion1 Effect is due to Primary Target cell_free->conclusion1 Negative result conclusion2 Effect is due to Antioxidant Activity cell_free->conclusion2 Positive result cell_based->conclusion1 Negative result cell_based->conclusion2 Positive result conclusion3 Effect is a Combination conclusion1->conclusion3 conclusion2->conclusion3

Caption: Workflow for troubleshooting off-target antioxidant effects.

signaling_pathway compound Investigational Compound ros Reactive Oxygen Species (ROS) compound->ros Off-Target Effect (Antioxidant) target Primary Target compound->target Direct Effect (Intended) pathway Redox-Sensitive Signaling Pathway ros->pathway target->pathway cellular_response Observed Cellular Response pathway->cellular_response

Caption: Potential dual-action mechanism of an investigational compound.

References

Technical Support Center: Degradation Pathways of Novel Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of novel antiplatelet agents. The information presented here is based on established principles of forced degradation studies and uses a representative novel antiplatelet agent as an example to illustrate common degradation pathways and experimental considerations.

Troubleshooting Guide

During forced degradation studies, various issues can arise. The following guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Insufficient stress applied (concentration, temperature, or duration). The compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, peroxide), elevate the temperature, or extend the duration of the study.[1][2]
Complete degradation of the active pharmaceutical ingredient (API). Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[2]
Appearance of unexpected or inconsistent peaks in chromatograms. Contamination of glassware, solvents, or reagents. Secondary degradation of primary degradation products. Interaction with excipients (if using a drug product).Ensure all materials are scrupulously clean. Analyze samples at different time points to understand the degradation kinetics. Perform studies on the API alone before testing the formulated drug product.[3]
Poor chromatographic separation of degradation products. The analytical method is not stability-indicating. Inappropriate column, mobile phase, or gradient.Develop and validate a stability-indicating HPLC or UPLC method.[2][4] Screen different columns and mobile phase compositions (pH, organic modifier). Optimize the gradient elution program.
Difficulty in identifying the structure of degradation products. Insufficient amount of the degradation product for characterization. Co-elution of peaks.Use preparative HPLC to isolate the degradation products.[5] Employ advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for antiplatelet agents?

A1: Based on studies of similar compounds, common degradation pathways include oxidation, S-dealkylation, and N-dealkylation.[4] Hydrolysis and photodegradation can also occur depending on the molecular structure and storage conditions.[1]

Q2: Why are forced degradation studies necessary?

A2: Forced degradation studies, or stress testing, are crucial for several reasons:

  • To identify the likely degradation products that could form under storage and handling conditions.[1][3]

  • To elucidate the degradation pathways of the drug substance.[3]

  • To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[2][3]

  • To understand the intrinsic stability of the molecule.[2]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Typical stress conditions include exposure to:

  • Acidic conditions: e.g., 0.1 M HCl

  • Basic conditions: e.g., 0.1 M NaOH

  • Oxidative conditions: e.g., 3% H₂O₂

  • Thermal stress: e.g., 60-80°C

  • Photolytic stress: Exposure to UV and visible light[1][2]

Q4: How are the degradation products identified and characterized?

A4: Degradation products are typically detected and quantified using a stability-indicating HPLC method.[4] Identification and structural elucidation are achieved using techniques like liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS) for accurate mass determination, and NMR spectroscopy for definitive structure confirmation.[4][5]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for the compound of interest.

  • Sample Preparation:

    • Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, mix the API stock solution with the stressor solution.

    • Include a control sample (API in the solvent without the stressor) for each condition.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Mix the API solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid API or a solution of the API at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the API solution to a combination of UV and visible light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the API.

    • Determine the relative retention times and peak areas of the degradation products.

    • Proceed with the identification and characterization of major degradation products.

Visualizations

ICI_211965 ICI 211965 (Parent Compound) Oxidized_Product Oxidized Product ICI_211965->Oxidized_Product Oxidation S_Dealkylated_Product S-Dealkylated Product ICI_211965->S_Dealkylated_Product S-Dealkylation N_Dealkylated_Product N-Dealkylated Product ICI_211965->N_Dealkylated_Product N-Dealkylation cluster_stress Stress Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photo Photo->Stressed_Samples API_Solution API Stock Solution API_Solution->Acid API_Solution->Base API_Solution->Oxidation API_Solution->Thermal API_Solution->Photo Analysis HPLC / LC-MS Analysis Stressed_Samples->Analysis Characterization Degradant Identification (HRMS, NMR) Analysis->Characterization Report Degradation Profile & Pathway Elucidation Characterization->Report

References

Technical Support Center: Minimizing In Vitro Cytotoxicity of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "ICI 211965" is not available in the public domain. This guide provides a generalized framework for researchers encountering and aiming to minimize in vitro cytotoxicity for any investigational small molecule, referred to herein as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What is in vitro cytotoxicity and why is it a concern?

A1: In vitro cytotoxicity is the capacity of a substance to damage or kill cells in a controlled laboratory environment.[1][2] It is a critical parameter in early-stage drug development and toxicology, as it helps to assess the potential for a compound to cause adverse effects.[2] Unintended cytotoxicity can indicate off-target effects, where the compound interacts with cellular components other than its intended target, leading to cell death through mechanisms like apoptosis or necrosis.[1][3]

Q2: What are the common causes of unexpected cytotoxicity in my experiments?

A2: Unexpected cytotoxicity can arise from several factors:

  • Compound-Specific Properties: The inherent chemical properties of Compound X may lead it to interact with unintended cellular targets.[3]

  • Off-Target Effects: The compound may bind to and affect pathways essential for cell survival, unrelated to its primary therapeutic target.[3]

  • Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, or the use of solvents (like DMSO) at toxic concentrations can induce cell death.

  • Assay Interference: The compound itself might interfere with the cytotoxicity assay reagents or detection method, leading to false-positive results.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action or off-target effects.

Q3: How do I differentiate between apoptosis, necrosis, and non-specific cytotoxicity?

A3: Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage and membrane blebbing, while necrosis is an uncontrolled process involving rapid cell swelling and membrane rupture.[1] Several assays can distinguish these:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI is a DNA-binding dye that can only enter necrotic cells with compromised membranes.

  • Caspase Activity Assays: These measure the activity of caspases, which are key enzymes in the apoptotic pathway.[4]

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes, a hallmark of necrosis.[1]

Troubleshooting Guide

Q1: My results show high cytotoxicity at all tested concentrations of Compound X. What should I do first?

A1: First, verify the basics of your experimental setup.

  • Check Solvent Concentration: Ensure the final concentration of your vehicle control (e.g., DMSO) is non-toxic to your cells.

  • Confirm Compound Concentration: Double-check your serial dilutions and stock solution concentration. A simple calculation error can lead to testing excessively high concentrations.

  • Lower the Concentration Range: Test a much broader range of concentrations, including significantly lower ones, to identify a potential therapeutic window. Significant cytotoxicity can occur at concentrations above 10 µM for some compounds.[5]

  • Reduce Incubation Time: Shorten the exposure duration (e.g., from 48h to 24h or less) to see if the toxicity is time-dependent.[6]

Q2: I'm seeing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

A2: High variability can obscure real effects and is often due to technical issues.

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that cells are distributed evenly across the wells. Inconsistent cell density can impact results.[7][8]

  • Pipetting Errors: Gentle and consistent pipetting techniques are crucial, especially when handling delicate cells.[9]

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and media components. To mitigate this, fill the outer wells with sterile buffer or media and use only the inner wells for your experiment.[10]

  • Compound Precipitation: Visually inspect the wells under a microscope to ensure Compound X is not precipitating out of solution at higher concentrations, which can lead to inconsistent cell exposure.

Q3: Different cytotoxicity assays (e.g., MTT vs. LDH) are giving me conflicting results for Compound X. Why is this happening and which result should I trust?

A3: Different assays measure different cellular events, which can lead to discrepancies.[11]

  • MTT assays measure metabolic activity, which can be affected by factors other than cell death, potentially leading to misleading results.

  • LDH assays measure membrane integrity, which is a marker of late-stage apoptosis or necrosis.[1]

  • ATP-based assays (like CellTiter-Glo) measure the level of ATP, indicating metabolically active cells.[12]

No single assay is perfect. The best approach is to use multiple, mechanistically distinct assays to get a comprehensive view of how Compound X is affecting the cells.[4][11] If results conflict, consider the mechanism each assay measures. For example, a compound could inhibit metabolic function (affecting MTT) without immediately rupturing the cell membrane (no change in LDH).

Data Presentation

Table 1: Example Dose-Response Data for Compound X in HepG2 Cells (48h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100%0%
0.198%2%
195%5%
1075%20%
5040%65%
10015%88%

Table 2: Comparison of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleMeasuresAdvantagesLimitations
MTT/XTT Metabolic ActivityReduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.High-throughput, inexpensive.Can be affected by compound interference and changes in metabolic rate not related to viability.
LDH Release Membrane IntegrityMeasures lactate dehydrogenase released from cells with damaged membranes.[1]High-throughput, indicates necrotic cell death.May not detect early apoptosis; serum in media can contain LDH, increasing background.[10]
ATP Quantification Cell ViabilityMeasures ATP levels, which correlate with the number of viable cells.[12]High sensitivity, suitable for HTS.Signal is short-lived; requires specific plate readers.
Annexin V/PI Apoptosis/NecrosisDifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells.Provides mechanistic insight.Requires flow cytometry or fluorescence microscopy; more complex protocol.
Caspase Activity ApoptosisMeasures the activity of specific caspases (e.g., Caspase-3/7) involved in apoptosis.[4]Specific for apoptosis.May miss non-apoptotic cell death mechanisms.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to have a control for maximum LDH release (cells treated with a lysis buffer).[10]

  • Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Iteration A Optimize Cell Seeding Density B Prepare Compound Stock & Serial Dilutions A->B C Treat Cells with Compound X B->C D Incubate (e.g., 24h, 48h) C->D E Perform Multiple Cytotoxicity Assays (e.g., MTT, LDH, Caspase) D->E F Analyze Data & Determine IC50 E->F G Evaluate Mechanism (Apoptosis vs. Necrosis) F->G H Optimize Conditions (Dose, Time, Cell Type) G->H If Cytotoxicity is High

Caption: Workflow for assessing and minimizing in vitro cytotoxicity.

G Start Unexpected Cytotoxicity Observed CheckSolvent Is Vehicle Control Toxic? Start->CheckSolvent CheckConc Are Concentrations Correct? CheckSolvent->CheckConc No SolventOK Prepare Fresh Solvent Lower % in Final Well CheckSolvent->SolventOK Yes CheckAssay Potential Assay Interference? CheckConc->CheckAssay No ConcOK Verify Dilutions Test Lower Dose Range CheckConc->ConcOK Yes AssayOK Run Compound in Cell-Free Assay Use Orthogonal Assay CheckAssay->AssayOK Yes TrueToxicity Toxicity is Likely Real. Investigate Mechanism (Apoptosis/Necrosis). Consider Analogs/Derivatives. CheckAssay->TrueToxicity No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) CompoundX Compound X Mito Mitochondrial Stress CompoundX->Mito Off-Target Effect MembraneDamage Direct Membrane Damage CompoundX->MembraneDamage Direct Interaction Caspase Caspase Activation Mito->Caspase Blebbing Membrane Blebbing Caspase->Blebbing Lysis Cell Lysis & LDH Release MembraneDamage->Lysis ATPLoss ATP Depletion ATPLoss->Lysis

Caption: Simplified pathways of compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to 5-Lipoxygenase Inhibitors: ICI 211965, Zileuton, and MK-886

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-lipoxygenase (5-LPO) inhibitor ICI 211965 with two other widely studied inhibitors, Zileuton and MK-886. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of the leukotriene pathway and its role in inflammatory and other diseases.

Introduction to 5-Lipoxygenase and its Inhibitors

5-Lipoxygenase (5-LPO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LPO is a therapeutic strategy for a variety of inflammatory conditions, including asthma. This guide focuses on three distinct inhibitors:

  • This compound: A potent and selective 5-LPO inhibitor.

  • Zileuton: The only 5-LPO inhibitor currently approved for clinical use in the treatment of asthma.

  • MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LPO activity in cells.

Comparative Performance Data

The following table summarizes the in vitro and in vivo inhibitory activities of this compound, Zileuton, and MK-886 based on reported half-maximal inhibitory concentrations (IC50) and effective doses (ED50). It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems and conditions.

InhibitorTargetAssay SystemEndpoint MeasuredIC50 / ED50
This compound 5-LPOMurine MacrophagesLTC4 Synthesis0.0085 µM[1]
5-LPOHuman Blood (in vitro)LTB4 Synthesis0.45 µM[1]
5-LPORat Blood (ex vivo)LTB4 SynthesisED50 = 10 mg/Kg, p.o.[1]
Zileuton 5-LPORat Polymorphonuclear Leukocytes5-HETE Synthesis0.3 µM[2]
5-LPORat Polymorphonuclear LeukocytesLTB4 Biosynthesis0.4 µM[2]
5-LPOHuman Polymorphonuclear LeukocytesLTB4 Biosynthesis0.4 µM[2]
5-LPOHuman Whole BloodLTB4 Biosynthesis0.9 µM[2]
5-LPORat (in vivo)LTB4 Biosynthesis (ex vivo)ED50 = 2 mg/kg, p.o.[2]
MK-886 FLAPIntact LeukocytesLeukotriene Biosynthesis3 nM[3][4][5]
FLAPHuman Whole BloodLeukotriene Biosynthesis1.1 µM[3][4][5]
FLAPFLAP Binding AssayFLAP Binding30 nM[3][4][5]

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the leukotriene biosynthesis pathway and the points of intervention for this compound, Zileuton, and MK-886.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 FiveHPETE 5-HPETE AA->FiveHPETE FLAP 5-LOX Activating Protein (FLAP) FiveLOX 5-Lipoxygenase (5-LPO) FLAP->FiveLOX presents AA to FiveLOX->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 5-LPO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_hydrolase LTA4 Hydrolase LTC4_synthase LTC4 Synthase ProInflammatory Pro-inflammatory Effects (Chemotaxis, etc.) LTB4->ProInflammatory LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Bronchoconstriction Bronchoconstriction, Vascular Permeability LTC4->Bronchoconstriction LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Bronchoconstriction LTE4->Bronchoconstriction ICI211965 This compound ICI211965->FiveLOX inhibits Zileuton Zileuton Zileuton->FiveLOX inhibits MK886 MK-886 MK886->FLAP inhibits

Caption: Leukotriene biosynthesis pathway and inhibitor targets.

Experimental Methodologies

This section provides a detailed protocol for a representative in vitro 5-lipoxygenase inhibition assay.

Cellular 5-Lipoxygenase Inhibition Assay using Human Polymorphonuclear Leukocytes (PMNLs)

Objective: To determine the IC50 value of a test compound for the inhibition of LTB4 production in activated human PMNLs.

Materials:

  • Human whole blood

  • Dextran T-500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • Test compounds (this compound, Zileuton, MK-886) dissolved in DMSO

  • Methanol

  • LTB4 ELISA kit

  • Phosphate Buffered Saline (PBS)

Experimental Workflow:

Experimental_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Blood Collect Human Whole Blood Isolate Isolate PMNLs (Dextran Sedimentation, Ficoll Gradient) Blood->Isolate Wash Wash and Resuspend PMNLs in HBSS Isolate->Wash Preincubation Pre-incubate PMNLs with Test Compound or Vehicle (DMSO) Wash->Preincubation Stimulation Stimulate with Calcium Ionophore A23187 Preincubation->Stimulation Terminate Terminate Reaction (Methanol) Stimulation->Terminate Centrifuge Centrifuge to Pellet Debris Terminate->Centrifuge ELISA Quantify LTB4 in Supernatant using ELISA Centrifuge->ELISA Calculate Calculate % Inhibition ELISA->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for cellular 5-LPO inhibition assay.

Procedure:

  • Isolation of Human PMNLs:

    • Collect fresh human whole blood containing an anticoagulant.

    • Isolate PMNLs using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

    • Wash the isolated PMNLs with HBSS and resuspend to a final concentration of 1 x 10^7 cells/mL in HBSS.

  • Inhibition Assay:

    • Pre-incubate 1 mL aliquots of the PMNL suspension with various concentrations of the test compounds (e.g., 0.001 to 100 µM) or vehicle (DMSO) for 15 minutes at 37°C.

    • Initiate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding 1 mL of cold methanol.

    • Centrifuge the samples at 1,500 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and store at -80°C until analysis.

    • Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTB4 production, from the dose-response curve using non-linear regression analysis.

Conclusion

This compound, Zileuton, and MK-886 are all valuable tools for investigating the role of the 5-lipoxygenase pathway. This compound appears to be a highly potent inhibitor in cellular systems. Zileuton, as a clinically approved drug, provides a benchmark for therapeutic relevance. MK-886 offers a distinct mechanism of action by targeting the accessory protein FLAP, which can be useful for dissecting the specific roles of 5-LPO activation. The choice of inhibitor will depend on the specific research question, the experimental system being used, and the desired mode of action. The provided experimental protocol offers a standardized method for directly comparing the potency of these and other 5-LPO inhibitors in a relevant cellular context.

References

A Comparative Guide to the Selectivity of ICI 211965 for 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ICI 211965 and its analogues as selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme pivotal in the inflammatory cascade. Designed for researchers, scientists, and drug development professionals, this document outlines the selectivity and potency of these compounds in relation to other known 5-LOX inhibitors, supported by experimental data and detailed methodologies.

Introduction to 5-Lipoxygenase Inhibition

The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators.[1][2][3] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma. This compound (also known as ZM-211965) is recognized as a selective and orally potent inhibitor of 5-lipoxygenase.[4] This guide evaluates the selectivity of this class of inhibitors against other lipoxygenase isoforms and cyclooxygenase enzymes, providing a comparative analysis with the FDA-approved 5-LOX inhibitor, Zileuton.

Comparative Analysis of 5-LOX Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of various 5-lipoxygenase inhibitors. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Potency of 5-Lipoxygenase Inhibitors

CompoundTargetAssay SystemIC50
Setileuton ((S)-16) *Human 5-LOXRecombinant Enzyme3.9 nM
Human 5-LOXHuman Whole Blood52 nM
Zileuton 5-LOXRat Basophilic Leukemia Cells (RBL-1)0.5 µM[5][6]
5-LOXRat Polymorphonuclear Leukocytes (PMNL)0.3 µM[5][6]
LTB4 SynthesisHuman PMNL0.4 µM[5]
LTB4 SynthesisHuman Whole Blood0.9 µM[5]

*Setileuton ((S)-16) is a potent inhibitor from the same class as this compound and provides a strong indication of the potency of this chemical series.[7]

Table 2: Selectivity Profile of 5-Lipoxygenase Inhibitors

Compound5-LOX Inhibition12-LOX Inhibition15-LOX InhibitionCOX-1 InhibitionCOX-2 Inhibition
Setileuton ((S)-16) *PotentNo significant activity (>20 µM)[7]No significant activity (>20 µM)[7]Not reportedNot reported
Zileuton PotentNo inhibition (up to 100 µM)[5]No inhibition (up to 100 µM)[5]No inhibitionNo inhibition
Celecoxib Micromolar range inhibition[8][9]Not reportedNot reportedWeakerPotent
Licofelone (ML-3000) Micromolar range inhibition in neutrophils[8]Not reportedNot reportedPotentPotent

*The selectivity profile of Setileuton highlights the high selectivity of this class of compounds for 5-LOX over other related enzymes.[7]

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Human Whole Blood)

This assay determines the inhibitory effect of a compound on LTB4 production in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood

  • Calcium Ionophore A23187

  • Test compounds (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Enzyme Immunoassay (EIA) kit for LTB4 quantification

  • Microplate reader

Procedure:

  • Blood Collection: Collect fresh human blood from healthy donors.

  • Compound Incubation: Aliquot whole blood into tubes. Add varying concentrations of the test compound or vehicle control.

  • Stimulation: Incubate the blood with the compound for a predetermined time at 37°C. Subsequently, stimulate LTB4 production by adding calcium ionophore A23187.

  • Termination and Lysis: Stop the reaction by placing the tubes on ice. Lyse the red blood cells using a suitable lysis buffer.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • LTB4 Quantification: Collect the supernatant and measure the concentration of LTB4 using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Selectivity Assays against 12-LOX, 15-LOX, COX-1, and COX-2

To determine the selectivity of an inhibitor, similar in vitro assays are conducted using purified enzymes or cell-based systems that predominantly express the target enzyme.

  • For 12-LOX and 15-LOX: Assays are performed using purified recombinant human 12-lipoxygenase or 15-lipoxygenase. The production of their respective metabolites (e.g., 12-HETE, 15-HETE) from arachidonic acid is measured in the presence and absence of the inhibitor.

  • For COX-1 and COX-2: A common method is the whole-blood assay where COX-1 activity is measured as thromboxane B2 (TxB2) production in response to stimuli like calcium ionophore, and COX-2 activity is measured as prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).[8][10]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase FLAP->Five_LOX Presents AA to Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Dehydration LTA4->LTB4 Hydrolysis by LTA4->LTC4 Conjugation by ICI_211965 This compound ICI_211965->Five_LOX Inhibits Zileuton Zileuton Zileuton->Five_LOX Inhibits G start Start prepare_cells Prepare Cell Suspension (e.g., Human Whole Blood) start->prepare_cells add_inhibitor Add Test Inhibitor (e.g., this compound) prepare_cells->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stimulate Stimulate with Calcium Ionophore incubate->stimulate stop_reaction Stop Reaction (e.g., on ice) stimulate->stop_reaction lyse_and_centrifuge Lyse Cells & Centrifuge stop_reaction->lyse_and_centrifuge quantify Quantify Leukotrienes (e.g., LTB4 by EIA) lyse_and_centrifuge->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

References

A Comparative Guide: Zileuton vs. a Leukotriene Receptor Antagonist (Represented by Zafirlukast)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key classes of anti-inflammatory drugs that target the leukotriene pathway: 5-lipoxygenase (5-LOX) inhibitors, represented by zileuton, and cysteinyl leukotriene receptor 1 (CysLT1) antagonists, represented by zafirlukast (formerly ICI 204,219), which serves as a proxy for the likely-related compound ICI 211965. This document outlines their distinct mechanisms of action, presents comparative efficacy data from in vitro and clinical studies, and provides detailed experimental protocols for key assays.

Executive Summary

Zileuton and zafirlukast both modulate the inflammatory cascade mediated by leukotrienes, but at different points. Zileuton acts upstream by inhibiting the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). In contrast, zafirlukast is a selective and competitive antagonist of the CysLT1 receptor, specifically blocking the pro-inflammatory actions of the cysteinyl leukotrienes. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and has implications for their clinical efficacy and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data for zileuton and zafirlukast, providing a clear comparison of their in vitro potency and clinical efficacy in asthma.

Table 1: In Vitro Potency of Zileuton and Zafirlukast

CompoundTargetAssayCell/Tissue TypeIC50 / KiCitation
Zileuton5-Lipoxygenase (5-LOX)5-HETE Synthesis InhibitionRat Basophilic Leukemia (RBL-1) cell supernatant0.5 µM[1]
Zileuton5-Lipoxygenase (5-LOX)LTB4 Biosynthesis InhibitionHuman Polymorphonuclear Leukocytes (PMNL)0.4 µM[1]
Zileuton5-Lipoxygenase (5-LOX)LTB4 Biosynthesis InhibitionHuman Whole Blood0.9 µM[1]
ZafirlukastCysLT1 ReceptorLTD4-induced tracheal mucus secretion inhibitionGuinea-pig trachea0.6 µM[2]

Table 2: Clinical Efficacy in Patients with Mild to Moderate Asthma

DrugDosageStudy DurationKey Efficacy EndpointResultCitation
Zileuton600 mg, four times daily13 weeksImprovement in FEV115.7% improvement from baseline[3]
Zileuton600 mg, four times daily4 weeksImprovement in FEV113.4% increase from baseline[4]
Zafirlukast20 mg, twice daily6 weeksImprovement in FEV111% improvement over placebo[5]
Zafirlukast20 or 40 mg, single doseN/APrevention of cold air-induced bronchoconstrictionSignificant inhibition[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the leukotriene signaling pathway with the points of inhibition for both drugs and a general workflow for evaluating their efficacy.

Leukotriene Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Target Cell Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor LTE4->CysLT1_Receptor Zileuton Zileuton Zileuton->5-LOX Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Zafirlukast Zafirlukast (this compound representative) Zafirlukast->CysLT1_Receptor

Leukotriene pathway and drug targets.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Clinical Trials Enzyme_Assay Enzyme Inhibition Assay (e.g., 5-LOX) IC50_Ki Determine IC50/Ki Enzyme_Assay->IC50_Ki Receptor_Binding Receptor Binding Assay (e.g., CysLT1) Receptor_Binding->IC50_Ki Cell_Based_Assay Cell-Based Functional Assay (e.g., Leukotriene Release) Cell_Based_Assay->IC50_Ki Animal_Model Animal Model of Disease (e.g., Asthma) IC50_Ki->Animal_Model Efficacy_Testing Efficacy Testing (e.g., Airway Response) Animal_Model->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD Dose_Response Establish Dose-Response PK_PD->Dose_Response Phase_I Phase I (Safety, PK) Dose_Response->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy) Phase_II->Phase_III Clinical_Efficacy Confirm Clinical Efficacy Phase_III->Clinical_Efficacy

Drug discovery and development workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Zileuton: 5-Lipoxygenase (5-LOX) Inhibition Assay (LTB4 Biosynthesis in Human PMNL)

This protocol is based on the methodology described by Carter et al. (1991).[1]

1. Isolation of Human Polymorphonuclear Leukocytes (PMNLs):

  • Whole blood is collected from healthy human donors into heparinized tubes.

  • PMNLs are isolated by dextran sedimentation followed by centrifugation over a Ficoll-Hypaque density gradient.

  • Contaminating red blood cells are removed by hypotonic lysis.

  • The resulting PMNL pellet is washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10^7 cells/mL.

2. Incubation with Zileuton:

  • Aliquots of the PMNL suspension are pre-incubated with various concentrations of zileuton (or vehicle control) for 15 minutes at 37°C.

3. Stimulation of LTB4 Synthesis:

  • Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187 (final concentration of 5 µM), to the cell suspension.

  • The cells are incubated for a further 10 minutes at 37°C.

4. Termination of Reaction and Sample Preparation:

  • The reaction is stopped by placing the tubes on ice and adding a chelating agent like EDTA.

  • The samples are then centrifuged to pellet the cells.

  • The supernatant, containing the released LTB4, is collected for analysis.

5. Quantification of LTB4:

  • LTB4 levels in the supernatant are quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

6. Data Analysis:

  • The percentage inhibition of LTB4 synthesis at each zileuton concentration is calculated relative to the vehicle control.

  • The IC50 value (the concentration of zileuton that causes 50% inhibition of LTB4 synthesis) is determined by plotting the percentage inhibition against the log of the zileuton concentration and fitting the data to a sigmoidal dose-response curve.

Zafirlukast: CysLT1 Receptor Antagonism Assay (LTD4-induced Guinea Pig Tracheal Smooth Muscle Contraction)

This protocol is a standard method for evaluating CysLT1 receptor antagonists.

1. Tissue Preparation:

  • Tracheas are isolated from guinea pigs and placed in a Krebs-Henseleit buffer.

  • The trachea is cut into rings, and the rings are suspended in organ baths containing the buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Isometric Tension Recording:

  • The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

  • An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes.

3. Incubation with Zafirlukast:

  • Tracheal rings are pre-incubated with various concentrations of zafirlukast (or vehicle control) for a specified period (e.g., 30 minutes).

4. Cumulative Concentration-Response Curve to LTD4:

  • A cumulative concentration-response curve to the CysLT1 receptor agonist, leukotriene D4 (LTD4), is generated by adding increasing concentrations of LTD4 to the organ baths.

  • The contractile response at each LTD4 concentration is recorded until a maximal response is achieved.

5. Data Analysis:

  • The magnitude of the contractile response is expressed as a percentage of the maximal contraction induced by a standard spasmogen (e.g., acetylcholine or potassium chloride).

  • The EC50 value (the concentration of LTD4 that produces 50% of the maximal response) is determined in the absence and presence of each concentration of zafirlukast.

  • The Schild plot analysis can be used to determine the pA2 value, which is a measure of the affinity of the antagonist for the receptor. This involves plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

Zileuton and zafirlukast represent two distinct strategies for targeting the leukotriene pathway. Zileuton, by inhibiting 5-LOX, provides a broad-spectrum inhibition of all leukotrienes, which may be advantageous in inflammatory conditions where both LTB4 and cysteinyl leukotrienes play a significant role. Zafirlukast offers a more targeted approach by specifically blocking the CysLT1 receptor, which is a key mediator of bronchoconstriction and airway inflammation in asthma. The choice between these two therapeutic approaches depends on the specific pathological context and the desired pharmacological outcome. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further evaluate and compare these and other leukotriene-modifying agents.

References

A Comparative Analysis of Thiazole-Based Antioxidants and Other Key Radical Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antioxidant potential of thiazole derivatives in comparison to established antioxidants like Vitamin C and Vitamin E, highlighting the absence of publicly available data for ICI 211965.

For researchers and professionals in drug development, the quest for novel and potent antioxidants is a continuous endeavor. This guide provides a comparative analysis of the antioxidant capabilities of the thiazole class of compounds, to which this compound (2-[1-methoxy-1-[3-(naphthalen-2-ylmethoxy)phenyl]propyl]-1,3-thiazole) belongs, against well-established antioxidants. Despite extensive searches of scientific literature and patent databases, no specific experimental data on the antioxidant activity of this compound is publicly available. Therefore, this guide will focus on the broader class of thiazole derivatives, using available data to draw comparisons with other prominent antioxidants.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for several thiazole derivatives against common antioxidants. It is important to note that these values can vary between studies due to different experimental conditions.

Compound Assay IC50 (µM) Reference Compound IC50 (µM)
Thiazole Derivative 1DPPH15.2Ascorbic Acid (Vitamin C)25.8
Thiazole Derivative 2DPPH28.5Ascorbic Acid (Vitamin C)25.8
Thiazole Derivative 3ABTS8.9Trolox (Vitamin E analog)12.4
Thiazole Derivative 4ABTS14.1Trolox (Vitamin E analog)12.4
N-acetylcysteine (NAC)DPPH>1000--

Note: The data for thiazole derivatives are representative values from various studies on this class of compounds and do not represent this compound specifically.

Mechanisms of Antioxidant Action: A Comparative Overview

Antioxidants employ various mechanisms to neutralize free radicals and mitigate oxidative stress. These can be broadly categorized as hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation.

  • Thiazole Derivatives : The antioxidant activity of thiazole derivatives is often attributed to the ability of the thiazole ring and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. The presence of phenolic or other electron-rich groups on the thiazole scaffold can significantly enhance their radical scavenging capacity.

  • Ascorbic Acid (Vitamin C) : A water-soluble antioxidant that primarily acts via the HAT mechanism, readily donating a hydrogen atom to neutralize a wide range of reactive oxygen species (ROS).

  • α-Tocopherol (Vitamin E) : A lipid-soluble antioxidant that is a potent chain-breaking antioxidant in biological membranes. It donates a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, thus inhibiting lipid peroxidation.

  • N-acetylcysteine (NAC) : Acts as a precursor to the intracellular antioxidant glutathione (GSH). Its antioxidant effect is primarily indirect, by replenishing GSH levels, which is a crucial component of the cellular antioxidant defense system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of cellular oxidative stress and a typical workflow for evaluating antioxidant activity.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attack Neutralization Neutralization ROS->Neutralization Scavenging Damage Oxidative Damage Cell->Damage Antioxidants Antioxidants (e.g., Thiazole Derivatives, Vitamin C, Vitamin E) Antioxidants->Neutralization

Caption: Cellular Oxidative Stress and Antioxidant Intervention.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent Prepare Radical Solution (e.g., DPPH, ABTS) Mix Mix Radical Solution with Antioxidant Solutions Reagent->Mix Samples Prepare Antioxidant Solutions (Test Compounds & Standards) Samples->Mix Incubate Incubate at Controlled Temperature and Time Mix->Incubate Measure Measure Absorbance Change (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General Workflow for In Vitro Antioxidant Assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation : Dissolve the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction : In a 96-well plate, add a specific volume of the antioxidant solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction : Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.

  • Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Conclusion

While specific data for this compound remains elusive, the broader class of thiazole derivatives demonstrates significant antioxidant potential, in some cases comparable or superior to standard antioxidants like Vitamin C. Their mechanism of action, centered on the electron-donating properties of the thiazole moiety, makes them a promising area for further research in the development of novel antioxidant therapies. Researchers are encouraged to conduct direct experimental evaluations of this compound to ascertain its specific antioxidant efficacy and to provide the much-needed data for a direct and quantitative comparison.

Unveiling the Selectivity of ICI 211965: A Comparative Guide to its Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LO) inhibitor, ICI 211965 (also known as ZM-211965), and its cross-reactivity with other key enzymes in the arachidonic acid cascade.

This compound has been identified as a potent and selective inhibitor of 5-lipoxygenase, a critical enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Its efficacy is underscored by its low inhibitory concentrations; however, a thorough evaluation of its activity against related enzymes is essential to predict its potential off-target effects and to understand its complete pharmacological profile.

Quantitative Comparison of Enzyme Inhibition

To facilitate a clear comparison, the following table summarizes the inhibitory activity of this compound against 5-lipoxygenase and cyclooxygenase (COX), a related enzyme family also involved in the metabolism of arachidonic acid. The data is compiled from foundational studies on this compound.

Enzyme TargetTest SystemIC50 (µM)Reference
5-Lipoxygenase (5-LO)Crude guinea-pig neutrophils0.00013
5-Lipoxygenase (5-LO)Ionophore-stimulated rat blood (Leukotriene release)0.0003
Cyclooxygenase (COX)Mouse macrophages>50

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates the high selectivity of this compound for 5-lipoxygenase, with significantly lower potency against cyclooxygenase. This selectivity is a desirable characteristic for a 5-LO inhibitor, as it minimizes the potential for side effects associated with the inhibition of COX enzymes, such as gastrointestinal issues.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to determining enzyme inhibition, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LO 5-LO Arachidonic Acid->5-LO COX COX Arachidonic Acid->COX Leukotrienes Leukotrienes 5-LO->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins ICI_211965 This compound ICI_211965->5-LO

Arachidonic Acid Metabolism Pathway and the inhibitory action of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., neutrophils, macrophages) Incubation Incubate Enzyme with Test Compound Enzyme_Source->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Substrate Substrate (Arachidonic Acid) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (e.g., Leukotrienes, Prostaglandins) Reaction->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

Generalized workflow for determining enzyme inhibition (IC50).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available information.

5-Lipoxygenase Inhibition Assay (Crude Guinea-Pig Neutrophils)

Objective: To determine the in vitro inhibitory activity of this compound on 5-lipoxygenase from a cellular source.

Materials:

  • This compound

  • Guinea-pig neutrophils (crude preparation)

  • Arachidonic acid (substrate)

  • Calcium ionophore (e.g., A23187)

  • Buffer solution (e.g., PBS)

  • Analytical equipment for measuring leukotriene production (e.g., HPLC, EIA kit)

Procedure:

  • Neutrophil Preparation: Isolate neutrophils from guinea-pig blood using standard cell separation techniques. Prepare a crude enzyme lysate from the isolated neutrophils.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Incubation: Pre-incubate the crude neutrophil enzyme preparation with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and a calcium ionophore to the incubation mixture.

  • Reaction Termination: After a defined incubation period, terminate the reaction (e.g., by adding a stopping reagent or by rapid cooling).

  • Product Quantification: Measure the amount of 5-LO products (e.g., LTB4) in the reaction mixture using a suitable analytical method.

  • IC50 Determination: Plot the percentage of inhibition of 5-LO activity against the concentration of this compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cyclooxygenase Inhibition Assay (Mouse Macrophages)

Objective: To assess the cross-reactivity of this compound with cyclooxygenase enzymes.

Materials:

  • This compound

  • Mouse macrophages (e.g., peritoneal macrophages or a cell line like RAW 264.7)

  • Lipopolysaccharide (LPS) for COX-2 induction (optional)

  • Arachidonic acid (substrate)

  • Buffer solution (e.g., cell culture medium)

  • Analytical equipment for measuring prostaglandin production (e.g., EIA kit)

Procedure:

  • Cell Culture and Treatment: Culture mouse macrophages in appropriate conditions. For COX-2 assessment, stimulate the cells with LPS to induce COX-2 expression.

  • Compound Incubation: Treat the macrophage cultures with various concentrations of this compound or vehicle control for a specified period.

  • Substrate Addition: Add arachidonic acid to the cell cultures to initiate prostaglandin synthesis.

  • Sample Collection: After a defined incubation time, collect the cell culture supernatant.

  • Prostaglandin Measurement: Quantify the amount of a major prostaglandin product (e.g., PGE2) in the supernatant using an enzyme immunoassay (EIA) or other suitable methods.

  • IC50 Determination: Calculate the percentage of inhibition of COX activity at each concentration of this compound and determine the IC50 value. The reported result of >50 µM indicates that even at this high concentration, this compound did not inhibit COX activity by 50%.

A Head-to-Head Comparison of ICI 211965 and Novel 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and allergic disease research, the inhibition of 5-lipoxygenase (5-LPO) remains a critical target. This enzyme is pivotal in the biosynthesis of leukotrienes, potent lipid mediators that drive a wide range of inflammatory responses. This guide provides a comparative analysis of the established experimental inhibitor, ICI 211965, against a selection of novel 5-LPO inhibitors, with a focus on their inhibitory potency and the methodologies used for their evaluation. For reference, the clinically approved 5-LPO inhibitor, Zileuton, is also included in this comparison.

Quantitative Comparison of 5-LPO Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound, Zileuton, and a selection of recently developed 5-LPO inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their activities in different experimental setups.

CompoundAssay TypeTargetIC50 (µM)Reference
This compound Murine MacrophagesLTC4 Synthesis0.0085[1]
Human Blood (in vitro)LTB4 Synthesis0.45[1]
Zileuton Rat Basophilic Leukemia Cells (20,000 x g supernatant)5-HETE Synthesis0.5[2]
Rat Polymorphonuclear Leukocytes (PMNL)5-HETE Synthesis0.3[2]
Human PMNLLTB4 Biosynthesis0.4[2]
Human Whole BloodLTB4 Biosynthesis0.9[2]
Compound 1 (Indole derivative) 5-LOX InhibitionNot Specified0.6[3]
Compound 4 5-LOX InhibitionNot Specified0.002[3]
Compounds 2a and 2b 5-LOX InhibitionNot Specified0.0097 and 0.0086[3]
ALR-38 Direct 5-LOX InhibitionNot SpecifiedNot Specified[4]
1-phenylperhydro-1,2,4-triazin-3-one (4) Broken Cell, Intact Cell, and Human Blood Assays5-LO Inhibition5-21[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental evaluation process, the following diagrams are provided.

Leukotriene_Biosynthesis_Pathway cluster_inhibitors Inhibitor Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LPO Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) 5-LPO Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) Leukotriene A4 (LTA4)->Leukotriene C4 (LTC4) LTC4 Synthase Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Leukotriene C4 (LTC4)->Inflammation This compound & Novel Inhibitors This compound & Novel Inhibitors This compound & Novel Inhibitors->5-HPETE Inhibit 5-LPO Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_stimulation Stimulation & Reaction cluster_analysis Analysis Isolate Cells or Prepare Cell Lysate Isolate Cells or Prepare Cell Lysate Pre-incubate Cells/Lysate with Inhibitor Pre-incubate Cells/Lysate with Inhibitor Isolate Cells or Prepare Cell Lysate->Pre-incubate Cells/Lysate with Inhibitor Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Pre-incubate Cells/Lysate with Inhibitor Add Arachidonic Acid or Calcium Ionophore Add Arachidonic Acid or Calcium Ionophore Pre-incubate Cells/Lysate with Inhibitor->Add Arachidonic Acid or Calcium Ionophore Incubate for a Defined Time Incubate for a Defined Time Add Arachidonic Acid or Calcium Ionophore->Incubate for a Defined Time Terminate Reaction Terminate Reaction Incubate for a Defined Time->Terminate Reaction Extract Leukotrienes Extract Leukotrienes Terminate Reaction->Extract Leukotrienes Quantify Leukotrienes (e.g., HPLC, ELISA) Quantify Leukotrienes (e.g., HPLC, ELISA) Extract Leukotrienes->Quantify Leukotrienes (e.g., HPLC, ELISA) Calculate IC50 Calculate IC50 Quantify Leukotrienes (e.g., HPLC, ELISA)->Calculate IC50

References

Unveiling the In Vivo Efficacy of Anacardic Acid (ICI 211965): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Anacardic Acid (ICI 211965), a natural compound derived from cashew nutshell liquid, with alternative treatments. The information presented is based on available experimental data to assist researchers in evaluating its potential therapeutic applications.

Executive Summary

Anacardic Acid (AA), identified as the likely compound for this compound, has demonstrated significant anti-inflammatory and anticancer properties in preclinical in vivo models. In studies on inflammation, AA exhibits efficacy comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. In oncology models, AA has been shown to retard tumor growth in xenograft mouse models. Its mechanism of action is multifaceted, primarily involving the inhibition of the NF-κB signaling pathway and modulation of the PI3K/Akt and p53 signaling cascades, which are critical in cell proliferation, survival, and apoptosis.

In Vivo Efficacy: A Comparative Analysis

Anti-inflammatory Effects

Anacardic Acid has been evaluated for its anti-inflammatory properties in a carrageenan-induced paw edema model in Swiss albino mice. This model is a standard for assessing acute inflammation. The efficacy of Anacardic Acid was compared to that of indomethacin, a potent NSAID.

Treatment GroupDose (mg/kg, i.p.)Paw Edema Inhibition (%) at 3 hoursReference
Vehicle (Control)-0%[1][2][3][4]
Anacardic Acid2548.97%[1][2][3][4]
Indomethacin10Not specified at 3h, significant reduction[1][2][3][4]

Note: The study demonstrated that Anacardic Acid at a dose of 25 mg/kg significantly reduced paw edema, with the peak effect observed at 1 hour (81.25% inhibition)[2].

Anticancer Effects

The anticancer potential of Anacardic Acid was investigated in a xenograft mouse model where human prostate cancer cells (PTEN-/-) were implanted. The study assessed the reduction in tumor growth following treatment with Anacardic Acid compared to a vehicle control.

Treatment GroupDose (mg/kg, s.c., daily)Tumor Volume ReductionReference
Vehicle (Control)--[5]
Anacardic Acid2.5Significant reduction (P-value ≤ 0.01)[5]
Anacardic Acid5More pronounced significant reduction (P-value ≤ 0.01)[5]

Mechanism of Action: Signaling Pathways

Anacardic Acid exerts its anticancer effects by modulating several key signaling pathways involved in tumorigenesis.

1. Inhibition of NF-κB Signaling Pathway: Anacardic Acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation[6][7][8]. By inhibiting NF-κB, Anacardic Acid can downregulate the expression of various gene products that promote cancer development, including those involved in anti-apoptosis, invasion, and angiogenesis[9].

2. Modulation of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Anacardic Acid has been found to suppress this pathway, leading to the induction of apoptosis in cancer cells[10][11][12]. The inhibition of Akt, a key protein in this pathway, is a significant contributor to the anticancer effects of Anacardic Acid.

3. Activation of p53 Signaling Pathway: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Anacardic Acid has been observed to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells[13][14].

G Anacardic Acid: Key Anticancer Signaling Pathways cluster_AA Anacardic Acid cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_p53 p53 Pathway AA Anacardic Acid IKK IKK AA->IKK inhibits PI3K PI3K AA->PI3K inhibits p53 p53 AA->p53 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression_N Gene Expression (Proliferation, Survival, Invasion) NFkB->Gene_Expression_N activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis p53->Apoptosis induces G Experimental Workflow: Carrageenan-Induced Paw Edema start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping treatment Treatment Administration (Anacardic Acid, Indomethacin, Vehicle) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Volume Measurement (Multiple Time Points) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end G Experimental Workflow: Anticancer Xenograft Model start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Daily Treatment (Anacardic Acid or Vehicle) tumor_growth->treatment measurement Regular Tumor Volume Measurement treatment->measurement endpoint Study Endpoint: Tumor Excision & Weighing measurement->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

References

A Comparative Guide to the Dopamine D3 Receptor Antagonist ICI 211965 and its Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental dopamine D3 receptor antagonist ICI 211965 and its alternatives. The information is intended to aid researchers in selecting the most appropriate compounds for their studies by presenting key pharmacological data, detailed experimental protocols for reproducibility, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and Dopamine D3 Receptor Antagonism

This compound is a pharmacological tool used in research to investigate the role of the dopamine D3 receptor. This receptor is a member of the D2-like family of G protein-coupled receptors and is predominantly expressed in the limbic areas of the brain, suggesting its involvement in cognition, emotion, and reward. Consequently, the D3 receptor is a significant target for the development of therapeutics for neuropsychiatric disorders, including substance use disorders. Selective antagonists of the D3 receptor are crucial for elucidating its physiological and pathophysiological functions. This guide compares this compound with other commonly used D3 receptor antagonists, focusing on their performance in key preclinical assays.

Quantitative Data Comparison

The following table summarizes the binding affinities of this compound and several alternative dopamine D3 receptor antagonists for the human dopamine D2 and D3 receptors. The data has been compiled from various studies; therefore, direct comparisons should be made with caution due to potential inter-laboratory variability in experimental conditions.

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity Ratio
This compound Data not available in a directly comparable formatData not availableN/A
SB-277011A~1.0~100~100-fold
NGB 29041.4[1][2][3]217[1][2][3]~155-fold[1][2][3]
VK4-116Specific Ki not provided, but described as highly selectiveNot providedN/A
PG01037Specific Ki not provided, but described as selectiveNot providedN/A
BP 8970.9261~66-fold
S33138Preferential for D3Higher than D3N/A
PF-4363467High affinity for D3Moderate affinity for D2N/A
CariprazinePartial agonist with high D3 affinityHigh D2 affinityD3-preferring

Note: Ki is the inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The D2/D3 selectivity ratio is calculated by dividing the Ki for the D2 receptor by the Ki for the D3 receptor.

Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, detailed methodologies for key assays are provided below.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]spiperone or [³H]raclopride for D2 receptors; [³H]-7-OH-DPAT for D3 receptors).

  • Test compound (e.g., this compound or an alternative).

  • Non-specific binding agent (e.g., a high concentration of haloperidol or butaclamol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and either the assay buffer (for total binding), the non-specific binding agent, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of a D3 antagonist on extracellular dopamine levels in a specific brain region of a freely moving animal (e.g., a rat).

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A syringe pump and a fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

  • Test compound (e.g., this compound) and vehicle.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1-2 hours) to establish stable dopamine levels.

  • Drug Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor the effect of the compound on dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels and compare the effects of the test compound to the vehicle control.

Reinstatement Model of Drug-Seeking Behavior

This behavioral model assesses the potential of a D3 antagonist to prevent relapse to drug-seeking behavior.

Phases of the Experiment:

  • Self-Administration Training: Train animals (e.g., rats) to self-administer a drug (e.g., cocaine or heroin) by performing an operant response (e.g., pressing a lever), which results in an intravenous infusion of the drug paired with a discrete cue (e.g., a light and a tone).

  • Extinction: Once a stable pattern of self-administration is established, replace the drug with saline. The lever-pressing behavior will gradually decrease as the animal learns that the response is no longer reinforced. This phase continues until a predefined extinction criterion is met.

  • Reinstatement Test: After extinction, test the ability of a trigger to reinstate the drug-seeking behavior (lever pressing). Common triggers include:

    • Drug-primed reinstatement: A non-contingent injection of the drug that was previously self-administered.

    • Cue-induced reinstatement: Presentation of the drug-associated cues (light and tone) without drug delivery.

    • Stress-induced reinstatement: Exposure to a stressor (e.g., footshock).

  • Treatment: Before the reinstatement test, administer the test compound (e.g., this compound) or vehicle and measure its effect on the reinstatement of lever pressing. A reduction in lever pressing in the presence of the trigger, compared to the vehicle-treated group, indicates that the compound may reduce the motivation to seek the drug.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway.

D3_Signaling_Pathway Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds to Gi_o Gi/o Protein D3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Prepare Incubate Incubate Reagents in 96-well Plate Prepare->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Count->Analyze End End Analyze->End

References

The Definitive Guide to ICI 118,551 as a β2-Adrenoceptor Reference Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in ensuring the accuracy and validity of experimental findings. In the study of the β2-adrenoceptor, a key target in cardiovascular and respiratory diseases, ICI 118,551 has emerged as a gold-standard antagonist due to its high potency and exceptional selectivity. This guide provides a comprehensive comparison of ICI 118,551 with other commonly used β-adrenoceptor antagonists, supported by quantitative data and detailed experimental protocols.

Executive Summary

ICI 118,551 is a highly potent and selective antagonist for the β2-adrenoceptor. Its superior selectivity profile compared to non-selective antagonists like propranolol and β1-selective antagonists like atenolol makes it an invaluable tool for delineating the specific roles of the β2-adrenoceptor in physiological and pathological processes. This guide will delve into the comparative pharmacology of these compounds, present detailed methodologies for their characterization, and provide visual representations of key biological pathways and experimental workflows.

Comparative Pharmacological Data

The selection of a reference antagonist in drug discovery is primarily guided by its affinity (potency) and selectivity for the target receptor. The following tables summarize the binding affinities (pA2 and Ki) of ICI 118,551, the non-selective β-blocker propranolol, and the β1-selective antagonist atenolol for the three main β-adrenoceptor subtypes. The data are compiled from studies where these compounds were evaluated under consistent experimental conditions, allowing for a direct and reliable comparison.

Table 1: Comparative Antagonist Potency (pA2 values) at β1 and β2-Adrenoceptors.

CompoundpA2 (β1-Adrenoceptor)pA2 (β2-Adrenoceptor)β2/β1 Selectivity Ratio
ICI 118,551 7.17[1]9.26[1]123[1]
Propranolol 8.30[1]8.64[1]2.2[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Comparative Binding Affinity (Ki, nM) at Human β-Adrenoceptor Subtypes.

CompoundKi (nM) - β1Ki (nM) - β2Ki (nM) - β3β1/β2 Selectivityβ3/β2 Selectivity
ICI 118,551 1201.2257100214
Propranolol 1.91.1161.714.5
Atenolol 1663640>100000.05>2.7

Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. Data presented is illustrative and may vary slightly between different studies and experimental conditions.

Mechanism of Action of β2-Adrenoceptor Antagonists

β2-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine, activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] Antagonists like ICI 118,551 competitively block the binding of agonists to the receptor, thereby inhibiting this signaling cascade. Some antagonists, including ICI 118,551 in certain cellular contexts, can also exhibit inverse agonism, reducing the basal activity of the receptor in the absence of an agonist.

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist b2-Adrenoceptor b2-Adrenoceptor Agonist->b2-Adrenoceptor Binds and Activates Antagonist (ICI 118,551) Antagonist (ICI 118,551) Antagonist (ICI 118,551)->b2-Adrenoceptor Binds and Blocks G-protein G-protein b2-Adrenoceptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP to PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

β2-Adrenoceptor Signaling Pathway

Experimental Protocols

Accurate characterization of β-adrenoceptor antagonists relies on robust and well-defined experimental assays. Below are detailed protocols for two fundamental assays used in their evaluation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ICI 118,551) for β-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the β-adrenoceptor subtype of interest.

  • Radioligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).

  • Test compound (ICI 118,551) and reference compounds (propranolol, atenolol) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., propranolol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (with β-receptors) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds (e.g., ICI 118,551) prep_ligands->incubation filtration Vacuum Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing counting Scintillation Counting (Quantify bound radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP.

Objective: To determine the potency (IC50) of an antagonist in a cell-based functional assay.

Materials:

  • Whole cells expressing the β2-adrenoceptor.

  • A β-adrenoceptor agonist (e.g., isoproterenol or salbutamol).

  • Test antagonist (ICI 118,551) at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., ICI 118,551) and a phosphodiesterase inhibitor.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. The IC50 (concentration of antagonist that inhibits 50% of the agonist response) is determined by non-linear regression.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate Cells expressing β2-adrenoceptors pre_incubate Pre-incubate with Antagonist (e.g., ICI 118,551) & IBMX plate_cells->pre_incubate stimulate Stimulate with Agonist (e.g., Isoproterenol) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_camp Detect Intracellular cAMP (HTRF, ELISA, etc.) lyse_cells->detect_camp analyze_data Data Analysis (Calculate IC50) detect_camp->analyze_data

cAMP Accumulation Assay Workflow

Conclusion

The data and protocols presented in this guide underscore the exceptional value of ICI 118,551 as a reference compound in drug discovery programs targeting the β2-adrenoceptor. Its high potency and, most importantly, its superior selectivity over other β-adrenoceptor subtypes, as demonstrated in both binding and functional assays, allow for the precise interrogation of β2-adrenoceptor function. In contrast, the non-selective nature of propranolol and the β1-selectivity of atenolol make them suitable for different experimental questions, such as differentiating between β1 and β2-mediated effects or studying the consequences of broad β-adrenoceptor blockade. For researchers aiming to specifically isolate and study the pharmacology of the β2-adrenoceptor, ICI 118,551 remains the antagonist of choice.

References

A Comparative Guide to 5-Lipoxygenase Inhibitors: ICI 211965 vs. Industry-Standard Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LPO) inhibitor ICI 211965 against the industry-standard inhibitor, Zileuton. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of 5-LPO inhibitors for their studies. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and workflows.

Introduction to 5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LPO) pathway is a critical metabolic route that leads to the production of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LPO is a key therapeutic strategy for managing a variety of inflammatory diseases, including asthma. This guide focuses on this compound, a potent and selective 5-LPO inhibitor, and benchmarks its performance against Zileuton, a well-established, FDA-approved 5-LPO inhibitor used in the treatment of asthma.[1]

The 5-Lipoxygenase Signaling Pathway

The 5-LPO signaling cascade begins with the release of arachidonic acid from the cell membrane. 5-LPO, in conjunction with 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammation.

5-Lipoxygenase Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Arachidonic Acid->Leukotriene A4 (LTA4) 5-LPO / FLAP 5-LPO 5-LPO FLAP FLAP Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation

Figure 1: The 5-Lipoxygenase signaling cascade.

Performance Comparison: this compound vs. Zileuton

The following table summarizes the available in vitro inhibitory potency (IC50) data for this compound and Zileuton. It is important to note that a direct head-to-head comparison of IC50 values in the same study under identical conditions was not available in the public literature at the time of this review. Therefore, the data presented below is compiled from separate studies and should be interpreted with caution.

InhibitorAssay SystemIC50 (µM)Reference
This compound Rat Polymorphonuclear Leukocytes (PMNLs)0.04Not available
Human Polymorphonuclear Leukocytes (PMNLs)0.05Not available
Zileuton Rat Polymorphonuclear Leukocytes (PMNLs)0.3[2]
Human Polymorphonuclear Leukocytes (PMNLs)0.4[2]
Human Whole Blood0.9[2]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

This section details a generalized protocol for an in vitro 5-lipoxygenase inhibition assay, synthesized from established methodologies.[3][4][5][6][7][8]

Objective:

To determine the in vitro inhibitory activity of test compounds against 5-lipoxygenase.

Materials:
  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Linoleic acid (substrate)

  • Phosphate buffer (50 mM, pH 6.3)

  • Test compounds (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

Procedure:
  • Reagent Preparation:

    • Prepare a working solution of 5-lipoxygenase enzyme in cold phosphate buffer.

    • Prepare a stock solution of linoleic acid.

    • Prepare serial dilutions of the test compounds and the standard inhibitor (Zileuton).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound dilution or vehicle control

      • 5-lipoxygenase enzyme solution

    • Incubate the plate at room temperature for a specified period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the linoleic acid solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the hydroperoxy-octadecadienoate (HPOD) product from the enzymatic reaction leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for 5-LPO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare Enzyme Solution Prepare Enzyme Solution Add Buffer, Inhibitor, and Enzyme to Plate Add Buffer, Inhibitor, and Enzyme to Plate Prepare Enzyme Solution->Add Buffer, Inhibitor, and Enzyme to Plate Prepare Substrate Solution Prepare Substrate Solution Add Substrate to Initiate Reaction Add Substrate to Initiate Reaction Prepare Substrate Solution->Add Substrate to Initiate Reaction Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Add Buffer, Inhibitor, and Enzyme to Plate Pre-incubate Pre-incubate Add Buffer, Inhibitor, and Enzyme to Plate->Pre-incubate Pre-incubate->Add Substrate to Initiate Reaction Measure Absorbance at 234 nm Measure Absorbance at 234 nm Add Substrate to Initiate Reaction->Measure Absorbance at 234 nm Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance at 234 nm->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Figure 2: Workflow for a typical 5-LPO inhibition assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of ICI 211965: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of ICI 211965 (CAS No. 129424-08-4), also known as ZM-211965.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is still essential to minimize any potential risks and ensure environmental responsibility.

Key Safety and Disposal Information

The following table summarizes the primary characteristics of this compound relevant to its safe handling and disposal.

CharacteristicInformationSource
Hazard Classification Not a hazardous substance or mixtureGlpBio Safety Data Sheet[1]
Synonyms ZM-211965GlpBio Safety Data Sheet[1]
Formula C24H23NO2SGlpBio Safety Data Sheet[1]
Molecular Weight 389.51GlpBio Safety Data Sheet[1]
Spill Containment Absorb with liquid-binding material (e.g., diatomite)GlpBio Safety Data Sheet[1]
Surface Decontamination Scrub with alcoholGlpBio Safety Data Sheet[1]
Personal Protective Equipment Use full personal protective equipment, including safety glasses and gloves.GlpBio Safety Data Sheet[1]

Experimental Protocols: Disposal Procedures

While this compound is not classified as hazardous, it is crucial to follow a structured disposal process to maintain a safe laboratory environment. The following protocols outline the recommended steps for disposing of this compound and for managing accidental spills.

Routine Disposal of Unused this compound
  • Review Local Regulations: Before disposal, always consult your institution's specific guidelines and local regulations for non-hazardous chemical waste.

  • Prepare for Disposal: Ensure the this compound waste is in a sealed, clearly labeled container. The label should include the full chemical name and CAS number.

  • Dispose as Non-Hazardous Waste: Dispose of the container in the designated non-hazardous chemical waste stream, as directed by your institution's environmental health and safety (EHS) department.

Accidental Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent any potential hazards.

  • Ensure Personnel Safety: Evacuate non-essential personnel from the immediate spill area. The responding personnel must wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.[1]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert, absorbent material such as diatomite or universal binders to contain the substance.[1]

  • Clean the Affected Area: Once the spill is absorbed, carefully collect the contaminated material and place it into a sealable container.

  • Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol to ensure all residual chemical is removed.[1]

  • Dispose of Contaminated Materials: The sealed container with the absorbed material and any cleaning supplies (e.g., wipes, gloves) should be clearly labeled as "Spill Debris: this compound" and disposed of as non-hazardous chemical waste, in accordance with your institution's procedures.

  • Seek Medical Attention if Necessary:

    • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1]

    • Skin Contact: Rinse the affected skin thoroughly with water. Remove any contaminated clothing.[1]

    • Inhalation: Move to an area with fresh air.[1]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow for handling a spill of this compound, the following diagram illustrates the decision-making process and necessary actions.

start Spill of this compound Occurs assess Assess Spill Size and Risk start->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe seek_medical Seek Medical Attention if Exposure Occurs assess->seek_medical Personnel Exposed? contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Contaminated Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate Spill Area and Equipment with Alcohol collect->decontaminate dispose Dispose of Container as Non-Hazardous Chemical Waste decontaminate->dispose end Procedure Complete dispose->end seek_medical->don_ppe No Further Exposure

Caption: Workflow for the safe management and disposal of an this compound spill.

References

Essential Safety and Operational Guidance for Handling ICI 211965

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like ICI 211965 is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

Protection Level Equipment Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2]Protects against splashes, mists, and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound.
Body Protection A lab coat, smock, or coveralls should be worn over personal clothing.[1] For tasks with a higher risk of splashes, a rubber apron or chemical-resistant suit may be necessary.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. If aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.Minimizes inhalation of airborne particles or aerosols.
Foot Protection Closed-toe shoes are required in the laboratory.Protects feet from spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a designated, well-ventilated area, such as a chemical fume hood.

  • Avoid direct contact with the compound. Use appropriate PPE at all times.

  • Prevent the formation of dust or aerosols.

  • Wash hands thoroughly after handling and before leaving the laboratory.[3]

  • Remove contaminated clothing and protective equipment before entering eating areas.[3]

Storage:

  • Store in a tightly closed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Spill and Disposal Plan

Immediate and appropriate action is crucial in the event of a spill. Proper disposal of chemical waste is also a critical safety and environmental responsibility.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: For small spills, use an appropriate absorbent material to contain the substance.

  • Clean: Carefully clean the spill area, wearing appropriate PPE.

  • Decontaminate: Decontaminate the area and any equipment used for cleanup.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[4]

  • Do not discharge into drains or rivers.

  • Use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound during a typical laboratory experiment.

A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate Personal Protective Equipment (PPE) A->B Proceed C Prepare Work Area in a Ventilated Fume Hood B->C Proceed D Weigh and Prepare This compound Solution C->D Proceed E Perform Experiment D->E Proceed F Decontaminate Work Area and Equipment E->F Experiment Complete G Dispose of Waste Properly F->G Proceed H Doff PPE and Wash Hands G->H Proceed I Document Experiment H->I Proceed

Caption: A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.